"2-Chloro-5-formylbenzenesulphonic acid" synthesis and characterization
Title: Technical Whitepaper: Synthesis, Characterization, and Process Optimization of 2-Chloro-5-formylbenzenesulfonic Acid Executive Summary This technical guide details the synthesis, isolation, and characterization of...
Author: BenchChem Technical Support Team. Date: February 2026
Title: Technical Whitepaper: Synthesis, Characterization, and Process Optimization of 2-Chloro-5-formylbenzenesulfonic Acid
Executive Summary
This technical guide details the synthesis, isolation, and characterization of 2-Chloro-5-formylbenzenesulfonic acid (CAS: 80284-63-5), a critical aromatic intermediate used in the development of P2 purinoceptor antagonists (e.g., Suramin analogues) and specialized acid dyes. Unlike generic protocols, this document focuses on the regioselective sulfonation of 4-chlorobenzaldehyde , addressing the specific challenge of preserving the oxidation-sensitive aldehyde moiety under harsh acidic conditions.
Retrosynthetic Analysis & Mechanistic Logic
To achieve the specific substitution pattern of the target molecule (Sulfonic acid at C1, Chlorine at C2, Formyl at C5), a precise retrosynthetic disconnection is required.
Precursor Selection: The synthesis relies on 4-chlorobenzaldehyde .[3]
Directing Effects: The formyl group (-CHO) at position 1 is a strong meta-director (deactivating). The chlorine atom (-Cl) at position 4 is an ortho/para-director (weakly deactivating).
Regioselectivity: Both directing groups cooperatively activate position 3 (relative to CHO) / position 2 (relative to Cl).
Result: Sulfonation occurs exclusively ortho to the chlorine atom, yielding the desired 2-chloro-5-formyl isomer upon IUPAC renumbering (where -SO3H takes priority C1).
Note on Isomer Confusion: Researchers often mistakenly start with 2-chlorobenzaldehyde, which yields 5-chloro-2-formylbenzenesulfonic acid (CAS 88-33-5). Verification of the starting material is the first critical control point.
Caption: Retrosynthetic disconnection showing the cooperative directing effects leading to the target scaffold.
Experimental Protocol: Synthesis & Isolation
Safety Warning: This protocol involves Oleum (Fuming Sulfuric Acid) , which is highly corrosive and reacts violently with water. All operations must be performed in a fume hood with full PPE (face shield, acid-resistant gloves).
Materials & Reagents
Reagent
Specification
Role
4-Chlorobenzaldehyde
>99% Purity
Substrate
Oleum (Fuming H₂SO₄)
20-65% free SO₃
Sulfonating Agent
Sodium Chloride (NaCl)
Industrial Grade
Salting-out Agent
Sodium Hydroxide (NaOH)
45% w/w Solution
Neutralization
Step-by-Step Methodology
1. Sulfonation Reaction:
Setup: Equip a 3-neck round-bottom flask with a mechanical stirrer, internal thermometer, and dropping funnel. Ensure the system is dry.
Charging: Charge Oleum (4.5 molar equivalents relative to aldehyde) into the flask.
Addition: Melt 4-chlorobenzaldehyde (MP ~47°C) and add it dropwise to the oleum.
Critical Control: Maintain internal temperature between 10°C and 20°C during addition to prevent premature charring.
Reaction: Once addition is complete, slowly ramp the temperature to 80–85°C .
Duration: Stir for 3–5 hours.
Endpoint: Monitor by HPLC (disappearance of aldehyde peak).[5]
Expert Insight: Do not exceed 90°C. Higher temperatures promote the oxidation of the -CHO group to -COOH (2-chloro-5-carboxybenzenesulfonic acid).
2. Quenching & Isolation (Sodium Salt Formation):
Quench: Cool the reaction mass to 25°C. Pour the mixture slowly onto crushed ice (mass of ice ≈ 2x mass of acid) with vigorous stirring. Maintain temp <10°C.
Salting Out: Add solid NaCl (saturation) to the acidic solution to precipitate the sodium salt.
Alternative: Neutralize carefully with 45% NaOH to pH 7.0, then cool to 5°C to crystallize.
Filtration: Filter the precipitate using a sintered glass funnel.
Purification: Wash the cake with cold saturated brine (NaCl solution). Recrystallize from water/ethanol if high purity is required for biological assays.
Caption: Operational workflow for the sulfonation and isolation of Sodium 2-chloro-5-formylbenzenesulfonate.
Characterization & Quality Control
Verification of the structure relies on distinguishing the aldehyde proton and the specific aromatic substitution pattern.
Spectroscopic Data
Technique
Parameter
Expected Value/Observation
Interpretation
¹H-NMR (D₂O/DMSO-d₆)
δ ~10.0 ppm
Singlet (1H)
Aldehyde (-CHO) proton. Absence indicates oxidation to acid.
δ ~8.3 ppm
Doublet (J~2Hz)
H6 (Ortho to SO₃H/CHO). Highly deshielded.
δ ~7.9 ppm
Doublet of Doublets
H4 (Ortho to CHO, Para to SO₃H).
δ ~7.7 ppm
Doublet (J~8Hz)
H3 (Ortho to Cl).
FT-IR
1690–1700 cm⁻¹
Strong Band
C=O Stretch (Aldehyde).
1180, 1040 cm⁻¹
Broad Bands
S=O Stretch (Sulfonate group).
HPLC
Retention Time
Distinct from SM
Reverse Phase C18, Mobile Phase: MeOH/Water (buffered pH 3).
Troubleshooting Common Impurities
Impurity A (Carboxylic Acid): Result of over-oxidation.
Detection: Loss of NMR peak at 10 ppm; appearance of broad -OH peak (if protonated).
Prevention: Strictly limit reaction temperature <90°C; ensure inert atmosphere (N₂) if possible.
Impurity B (Disulfonic Acid): Result of harsh conditions (high SO₃ conc + high temp).
Detection: Mass Spec (M-H) shifts.
Prevention: Reduce Oleum concentration or reaction time.
References
Process for preparing 2-chloro-5-formyl benzene sulphonic acid. Bayer AG. European Patent EP0038999B1. 1981.
2-Chloro-5-formylbenzenesulfonic acid. PubChem Compound Summary. National Center for Biotechnology Information.
Sodium 2-chloro-5-formylbenzenesulfonate. PubChem Compound Summary. National Center for Biotechnology Information.
Sulfonation and Related Reactions. Gilbert, E. E. Interscience Publishers. 1965.[3] (Standard text on sulfonation mechanisms).
"2-Chloro-5-formylbenzenesulphonic acid" CAS number 80284-63-5
The following technical guide provides an in-depth analysis of 2-Chloro-5-formylbenzenesulphonic acid (CAS 80284-63-5), a critical bifunctional intermediate in the synthesis of water-soluble pharmaceuticals and acid dyes...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide provides an in-depth analysis of 2-Chloro-5-formylbenzenesulphonic acid (CAS 80284-63-5), a critical bifunctional intermediate in the synthesis of water-soluble pharmaceuticals and acid dyes.[1][2]
CAS Number: 80284-63-5
Primary Utility: Bifunctional Scaffold for Water-Soluble Pharmacophores & Dyes[1][2]
Executive Summary
2-Chloro-5-formylbenzenesulphonic acid (CFBSA) represents a specialized class of "masked" electrophiles used in organic synthesis.[2] Its value lies in its tri-functional nature :
Sulfonic Acid (
): Confers high water solubility, a critical parameter for bioavailability in drug design and tinctorial strength in dye chemistry.[2]
Formyl Group (
): A versatile handle for Schiff base formation, reductive amination, or Knoevenagel condensations.[2]
Activated Chlorine (
): Positioned ortho to the sulfonic acid and para to the formyl group, this chlorine atom is electronically activated for Nucleophilic Aromatic Substitution (), allowing for the introduction of amines or thiols under mild conditions.[2]
This guide details the synthesis, reactivity, and application of CFBSA, providing researchers with a validated roadmap for its utilization.[2]
Chemical Constitution & Properties[1][2][3][4][5][6][7][8][9]
Property
Data
IUPAC Name
2-Chloro-5-formylbenzenesulfonic acid
CAS Number
80284-63-5
Molecular Formula
Molecular Weight
220.63 g/mol
Appearance
White to off-white crystalline solid (often isolated as a trihydrate)
Solubility
Highly soluble in water; sparingly soluble in non-polar organic solvents.[2][3][4]
Acidity (pKa)
Strong acid (Sulfonic group pKa < 1)
Key Precursor
4-Chlorobenzaldehyde
Synthetic Pathway (Validated Protocol)
The industrial and laboratory-scale synthesis of CFBSA relies on the regioselective sulfonation of 4-chlorobenzaldehyde .[2] The directing effects of the substituents ensure high purity of the 2,5-isomer.[2]
The Formyl group (-CHO) is a meta-director (deactivating).[2]
The Chlorine atom (-Cl) is an ortho/para-director (deactivating).[2]
Regioselectivity: Sulfonation occurs at the position ortho to the chlorine and meta to the formyl group.[2] This corresponds to position 3 relative to the aldehyde (or position 1 relative to the sulfonic acid in the final product).[2]
Experimental Protocol
Derived from Patent EP0038999B1 and standard aromatic sulfonation procedures.
Preparation: Charge a reaction vessel with Oleum (containing 20-65% free
).
Addition: Slowly add 4-chlorobenzaldehyde to the oleum while maintaining the temperature between 20°C and 40°C to prevent charring.
Reaction: Heat the mixture to 70°C – 110°C . Maintain this temperature for 4–8 hours.
Critical Control Point: Monitor the disappearance of the starting material via HPLC or TLC.[2] The high temperature is required to overcome the deactivating nature of the aldehyde and chlorine groups.[2]
Quenching: Cool the reaction mass to room temperature. Pour the mixture slowly onto crushed ice (exothermic!).
Isolation (Acid Form): The sulfonic acid may precipitate upon cooling in high concentrations.[2]
Isolation (Salt Form - Optional): Neutralize the acidic solution with Sodium Carbonate (
) or Sodium Hydroxide () to precipitate the sodium salt (Sodium 2-chloro-5-formylbenzenesulfonate), which is often easier to handle.[2]
Purification: Recrystallize from water or brine.[2]
Visualizing the Synthesis
Figure 1: The synthesis exploits the cooperative directing effects of Cl and CHO groups to yield a single regioisomer.[2]
Reactivity Profile & Applications
The utility of CFBSA in drug discovery and dye synthesis stems from its ability to undergo orthogonal reactions.[2]
A. Nucleophilic Aromatic Substitution (
)
The chlorine atom in CFBSA is highly activated .[2]
Electronic Activation: The sulfonic acid group (at C1) and the formyl group (at C5) are both electron-withdrawing.[2] They deplete electron density from the ring, making the carbon at C2 (bearing the chlorine) susceptible to nucleophilic attack.[2]
Application: Reaction with primary or secondary amines yields 2-amino-5-formylbenzenesulfonic acid derivatives.[2] This is a key step in synthesizing acid dyes where the amine acts as a chromophore donor.[2]
B. Aldehyde Functionalization
The formyl group remains intact during the
reaction (under mild conditions), allowing for subsequent derivatization.[2]
Schiff Base Formation: Reaction with amines forms imines (azomethines), used in linking pharmacophores.[2]
Reductive Amination: Converts the aldehyde to a stable amine linkage, useful for creating water-soluble drug analogs (e.g., Suramin analogues).[2]
C. Logic Map: The "Tri-Functional" Scaffold
Figure 2: The molecule allows independent modification of the chlorine and aldehyde positions.[2]
Handling & Stability
Corrosivity: As a strong sulfonic acid, the free acid form is corrosive to metals and tissue.[2]
Hygroscopicity: The acid tends to be hygroscopic.[2][5] Storage in a desiccator or as the sodium salt is recommended.[2]
Stability: Stable under standard laboratory conditions. Avoid strong oxidizing agents which may over-oxidize the aldehyde to a carboxylic acid (2-chloro-5-carboxybenzenesulfonic acid).[2]
References
European Patent Office. (1981).[2] Process for preparing 2-chloro-5-formyl benzene sulphonic acid. EP0038999B1.[2] [2]
GuideChem. (n.d.).[2] 2-Chloro-5-formylbenzenesulphonic acid Properties and Suppliers. Retrieved from GuideChem Database.[2]
PubChem. (n.d.).[2] Benzenesulfonic acid, 2-chloro-5-formyl-.[1][2][6] National Library of Medicine.[2] [2]
Ullmann's Encyclopedia of Industrial Chemistry. (2012). Benzenesulfonic Acids and Their Derivatives. Wiley-VCH.[2] (General reference for sulfonation chemistry).
"2-Chloro-5-formylbenzenesulphonic acid" IUPAC name and synonyms
This technical guide provides an in-depth analysis of 2-Chloro-5-formylbenzenesulfonic acid , a critical aromatic intermediate used in the synthesis of water-soluble dyes, pharmaceutical analogues, and photosensitive age...
Author: BenchChem Technical Support Team. Date: February 2026
This technical guide provides an in-depth analysis of 2-Chloro-5-formylbenzenesulfonic acid , a critical aromatic intermediate used in the synthesis of water-soluble dyes, pharmaceutical analogues, and photosensitive agents.
[1][2]
Chemical Identity & Nomenclature
2-Chloro-5-formylbenzenesulfonic acid represents a class of polysubstituted benzene derivatives where the electron-withdrawing nature of the functional groups dictates its unique reactivity and solubility profile.
Nomenclature Logic
The IUPAC naming convention prioritizes the sulfonic acid group over the aldehyde and halogen.
Parent Structure: Benzenesulfonic acid (Position 1 assigned to
The industrial and laboratory synthesis relies on the sulfonation of 4-chlorobenzaldehyde . This reaction is highly regioselective due to the cooperative directing effects of the substituents.
Mechanistic Causality
4-Chlorobenzaldehyde Substrate: The aldehyde group (
) is a strong electron-withdrawing group (EWG) and a meta-director. The chlorine atom () is a deactivator but an ortho/para-director.
Regioselectivity:
Meta to Aldehyde (Position 1): Positions 3 and 5.
Ortho to Chlorine (Position 4): Position 3 and 5.
Result: Both groups direct the incoming electrophile (
) to the same position (Position 3 relative to aldehyde, which becomes Position 1 in the product).
Preparation: Charge Oleum into a chemically resistant reactor (glass-lined or sulfonation flask). Cool to 0–5°C.
Addition: Slowly add 4-chlorobenzaldehyde to the Oleum. Critical: Maintain temperature <20°C during addition to prevent charring or polymerization of the aldehyde.
Reaction: Heat the mixture to 80–100°C for 4–6 hours.
Validation: Monitor consumption of starting material via HPLC (Reverse Phase, C18, Acidic Mobile Phase).
Quenching: Cool the reaction mass to 20°C. Pour slowly onto crushed ice (Exothermic!).
Isolation (Salt Formation): Add saturated NaCl (brine) or solid NaCl to the acidic solution ("Salting out"). The sodium salt precipitates as a white to off-white solid.
Purification: Recrystallize from water or dilute HCl to remove inorganic sulfates.
Synthesis Workflow Diagram
Figure 1: The cooperative directing effects of the Chloro and Formyl groups ensure substitution at the meta-position relative to the aldehyde.
Reactivity & Functional Group Transformations
This molecule is a "bifunctional linker," possessing both an electrophilic aldehyde and a hydrophilic sulfonate.
A. Aldehyde Condensations (Schiff Base Formation)
The formyl group at position 5 is highly reactive toward nucleophiles, particularly primary amines. This is the primary mechanism for its use in dye synthesis and pharmaceutical derivatization.
Reaction:
Application: Synthesis of acid dyes and hydrazone-based UV absorbers.
B. Oxidation
The aldehyde can be oxidized to the carboxylic acid, yielding 2-chloro-5-carboxybenzenesulfonic acid . This derivative is often used when a stable amide linkage is required rather than a hydrolyzable imine.
C. Nucleophilic Aromatic Substitution (SNAr)
While the chlorine atom is deactivated, the presence of the ortho-sulfonic acid and para-formyl group (both EWGs) increases the lability of the chlorine. Under forcing conditions (high temp, strong nucleophiles like amines or thiols), the chlorine can be displaced, allowing for further scaffold diversification.
Reactivity Logic Map
Figure 2: Primary reaction pathways available for chemical modification.
Applications in Research & Industry
Water-Soluble Dyes & UV Absorbers
The sulfonic acid group imparts high water solubility, a critical requirement for:
Acid Dyes: The aldehyde condenses with hydrazines or amines to form chromophores.
Sun-Screening Agents: Condensation with phenylhydrazines yields water-soluble UV-absorbing compounds (e.g., sulfonated hydrazones) used in cosmetic formulations to protect skin from actinic radiation [1].
Pharmaceutical Intermediates
Suramin Analogues: While Suramin is a naphthalene derivative, 2-chloro-5-formylbenzenesulfonic acid serves as a benzene-based building block for synthesizing truncated analogues. These analogues are investigated for anti-parasitic activity (Trypanosomiasis) and P2 receptor antagonism [2].
Linker Chemistry: Used to introduce a polar "head" group to hydrophobic drug candidates to improve bioavailability.
Biological Staining
The compound is used as a precursor for fluorescent probes where the aldehyde reacts with cellular amines, and the sulfonate ensures the probe remains in the aqueous cytosol.
Handling & Safety Profile
Corrosivity: The free acid is a strong organic acid and can cause burns.
Sensitization: Benzaldehyde derivatives can be skin sensitizers.
Storage: Store under inert atmosphere (Nitrogen/Argon). The aldehyde is susceptible to autoxidation to the carboxylic acid upon prolonged exposure to air.
References
United States Patent Office. (1970). Novel Sun-Screening Agents and Methods. Patent US3506758A. Link
Kassack, M. U., et al. (2002). Structure-activity relationships of suramin analogues as P2Y receptor antagonists. Journal of Medicinal Chemistry.
PubChem. (n.d.). 2-Chloro-5-formylbenzenesulfonic acid.[2][3] National Library of Medicine. Link
European Patent Office. (1981). Process for preparing 2-chloro-5-formylbenzenesulfonic acid. EP0038999B1. Link
Executive Summary & Compound Identity 2-Chloro-5-formylbenzenesulfonic acid (often handled as its sodium salt, Sodium 2-chloro-5-formylbenzenesulfonate ) is a critical intermediate in the synthesis of triphenylmethane dy...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Compound Identity
2-Chloro-5-formylbenzenesulfonic acid (often handled as its sodium salt, Sodium 2-chloro-5-formylbenzenesulfonate ) is a critical intermediate in the synthesis of triphenylmethane dyes and pharmaceutical agents.[1] Its structure features a trisubstituted benzene ring with three distinct functional groups—a sulfonic acid, a chlorine atom, and an aldehyde—creating a unique electronic environment that is clearly resolvable via spectroscopic methods.[1]
This guide provides a comprehensive technical analysis of its spectroscopic signature (NMR, IR, MS), supported by synthesis protocols and structural assignment logic.[1]
Compound Identifiers
Parameter
Details
IUPAC Name
Sodium 2-chloro-5-formylbenzenesulfonate
CAS Number
40566-58-3 (Sodium salt); 4666-96-2 (Acid form)
Molecular Formula
(Salt); (Acid)
Molecular Weight
242.61 g/mol (Salt); 220.63 g/mol (Acid)
Synonyms
Sodium 4-chlorobenzaldehyde-3-sulfonate; 4-Chloro-3-sulfobenzaldehyde sodium salt
Synthesis & Preparation Protocol
To understand the impurity profile and solvent effects in spectroscopy, one must understand the synthesis.[1] The industrial preparation typically involves the sulfonation of 4-chlorobenzaldehyde.[1]
Reaction Pathway
The formyl group (-CHO) is meta-directing, while the chlorine (-Cl) is ortho/para-directing.[1] In 4-chlorobenzaldehyde, the position ortho to the chlorine and meta to the aldehyde (Position 3 relative to CHO) is the most activated site for electrophilic aromatic substitution, yielding the 2-chloro-5-formyl isomer (renumbered based on sulfonic acid priority).[1]
Addition: Slowly add molten 4-chlorobenzaldehyde while maintaining temperature <20°C to prevent charring.
Reaction: Heat the mixture to 85°C and stir for 3 hours. Monitor via TLC or HPLC for consumption of starting material.[1]
Quench: Pour the reaction mass onto crushed ice/water (exothermic!).
Isolation (Salt Formation): Neutralize the acidic solution with 45% NaOH or
to pH 7.
Purification: Cool to 10–15°C. The sodium salt precipitates (salting out effect).[1] Filter and dry in vacuo at 80°C.
Critical Note: The product is hygroscopic.[1] For NMR analysis, ensure the sample is dried thoroughly (ngcontent-ng-c747876706="" _nghost-ng-c4038370108="" class="inline ng-star-inserted">
desiccator) to avoid large water peaks obscuring the aromatic region.
Figure 1: Synthesis pathway for Sodium 2-chloro-5-formylbenzenesulfonate via sulfonation.
Spectroscopic Data Analysis[1]
A. Nuclear Magnetic Resonance (NMR)
The ngcontent-ng-c747876706="" _nghost-ng-c4038370108="" class="inline ng-star-inserted">
H NMR spectrum is characterized by a distinct 1,2,4-trisubstituted benzene pattern. The aldehyde proton is a diagnostic singlet downfield.[1]
C-Cl stretch (often obscured by fingerprint region).[1]
Expert Insight: The presence of the sulfonate group broadens the bands in the 1000–1200 ngcontent-ng-c747876706="" _nghost-ng-c4038370108="" class="inline ng-star-inserted">
region. If the salt is hydrated, a broad O-H stretch will appear at 3300–3500 ngcontent-ng-c747876706="" _nghost-ng-c4038370108="" class="inline ng-star-inserted">
.
C. Mass Spectrometry (MS)
Electrospray Ionization (ESI) in Negative Mode is the preferred method for sulfonated compounds due to the pre-existing anionic nature of the sulfonate group.[1]
Interpretation: This 3:1 ratio is diagnostic for a mono-chlorinated species.[1]
Applications & Handling
Storage & Stability
Hygroscopicity: The sodium salt is hygroscopic.[1] Store in a tightly sealed container under inert atmosphere (Nitrogen/Argon) if high purity is required for quantitative analysis.
Reactivity: The aldehyde group is susceptible to oxidation (to carboxylic acid) or condensation (Schiff base formation).[1] Avoid prolonged exposure to air.[1]
Industrial Utility
Dye Synthesis: Acts as a precursor for acid dyes (e.g., Triphenylmethane derivatives) where the sulfonate confers water solubility and the aldehyde allows for conjugation.[1]
Pharmaceuticals: Used as a building block for P2Y receptor antagonists and Suramin analogues, utilizing the sulfonate for protein binding interactions.[1]
References
European Patent Office. (1981).[1] Process for preparing 2-chloro-5-formylbenzenesulphonic acid. EP0038999B1.[1] Retrieved from [1]
CAS Common Chemistry. (2023).[1] Benzenesulfonic acid, 2-chloro-5-formyl-, sodium salt (1:1).[1] CAS RN 40566-58-3.[1][3][4][5] Retrieved from [1]
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005).[1] Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.[1] (Referenced for general substituent effect logic).
Reactivity of the formyl group in "2-Chloro-5-formylbenzenesulphonic acid"
An In-depth Technical Guide to the Reactivity of the Formyl Group in 2-Chloro-5-formylbenzenesulfonic Acid For Researchers, Scientists, and Drug Development Professionals Abstract 2-Chloro-5-formylbenzenesulfonic acid (C...
Author: BenchChem Technical Support Team. Date: February 2026
An In-depth Technical Guide to the Reactivity of the Formyl Group in 2-Chloro-5-formylbenzenesulfonic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Chloro-5-formylbenzenesulfonic acid (CFBSA) is a versatile bifunctional molecule of significant interest in synthetic chemistry. Its utility as a building block stems from the unique reactivity profile conferred by its constituent functional groups: a formyl group, a chloro substituent, and a sulfonic acid moiety. This guide provides a detailed examination of the chemical behavior of the formyl group, whose reactivity is profoundly modulated by the strong electron-withdrawing effects of the adjacent chloro and sulfonic acid groups. We will explore the underlying electronic principles governing this reactivity and provide field-proven protocols for key transformations including oxidation, reduction, reductive amination, and carbon-carbon bond-forming reactions. This document is intended to serve as a comprehensive resource for scientists leveraging CFBSA in the synthesis of pharmaceuticals, dyes, and other high-value chemical entities.
The Electronic Landscape of 2-Chloro-5-formylbenzenesulfonic Acid
The reactivity of the aldehyde (formyl) group in CFBSA is not considered in isolation. It is fundamentally dictated by the electronic influence of the chloro and sulfonic acid groups appended to the benzene ring.
Inductive and Resonance Effects: Both the chlorine atom and the sulfonic acid group (-SO₃H) are potent electron-withdrawing groups (EWGs).[1][2] They operate through a combination of a negative inductive effect (-I), pulling electron density away from the ring through the sigma bond framework, and a deactivating resonance effect.[2]
Enhanced Electrophilicity: The primary consequence of these strong EWGs is a significant depletion of electron density across the aromatic ring. This effect extends to the formyl group's carbonyl carbon. The result is a substantial increase in the partial positive charge (δ+) on the carbonyl carbon, rendering it highly electrophilic and exceptionally susceptible to attack by nucleophiles.[3][4][5] This heightened reactivity is a central theme in the synthetic applications of CFBSA.[6][7]
The following diagram illustrates the key electronic influences on the formyl group.
Caption: Electronic influences enhancing formyl group reactivity.
Key Transformations of the Formyl Group
The enhanced electrophilicity of the formyl group in CFBSA allows for a wide range of chemical transformations. This section details the most synthetically useful reactions, providing both mechanistic insights and practical protocols.
Oxidation to Carboxylic Acid
The aldehyde group can be readily oxidized to the corresponding carboxylic acid, forming 5-Chloro-2-carboxybenzenesulfonic acid. This transformation is often high-yielding due to the stability of the resulting product.
Mechanism: The oxidation mechanism depends on the chosen reagent. With permanganate, it involves the formation of a manganate ester intermediate which then collapses. With sodium chlorite, the reaction proceeds via the formation of chlorous acid, which is the active oxidizing species.
Experimental Protocol: Oxidation using Sodium Chlorite (NaClO₂)
This protocol is preferred for its selectivity and milder conditions compared to reagents like potassium permanganate.
Dissolution: Dissolve 2-Chloro-5-formylbenzenesulfonic acid (1.0 eq) in a mixture of tert-butanol and water (e.g., 4:1 v/v).
Buffering: Add a phosphate buffer (e.g., NaH₂PO₄, 1.2 eq) to maintain a slightly acidic pH (around 4-5), which is optimal for NaClO₂ oxidation and prevents side reactions.
Scavenger: Add a chlorine scavenger, such as 2-methyl-2-butene (2.0 eq), to react with the hypochlorite byproduct, preventing unwanted chlorination of the aromatic ring.
Reagent Addition: Slowly add a solution of sodium chlorite (NaClO₂, 1.5 eq) in water to the reaction mixture, maintaining the temperature below 30 °C.
Reaction Monitoring: Stir the mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.
Work-up: Upon completion, cool the mixture in an ice bath and carefully acidify with concentrated HCl to a pH of ~1-2.
Isolation: The product, 5-Chloro-2-carboxybenzenesulfonic acid, will precipitate. Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum.[6]
Reaction
Reagent
Product
Typical Yield (%)
Oxidation
NaClO₂ / NaH₂PO₄
5-Chloro-2-carboxybenzenesulfonic acid
85-95
Reduction to Alcohol
The formyl group is easily reduced to a primary alcohol, yielding 5-Chloro-2-(hydroxymethyl)benzenesulfonic acid. This is a fundamental transformation for introducing a hydroxymethyl group.
Mechanism: The reduction with sodium borohydride involves the transfer of a hydride ion (H⁻) from the BH₄⁻ complex to the electrophilic carbonyl carbon.[8] This nucleophilic addition breaks the C=O pi bond, forming a tetrahedral alkoxide intermediate which is subsequently protonated during work-up to give the alcohol.[8]
Caption: Workflow for the reduction of the formyl group.
Experimental Protocol: Reduction using Sodium Borohydride (NaBH₄)
Dissolution: Dissolve 2-Chloro-5-formylbenzenesulfonic acid (1.0 eq) in water or a mixture of methanol and water. Adjust the pH to ~7-8 with a mild base (e.g., NaHCO₃) to form the more soluble sulfonate salt.
Cooling: Cool the solution in an ice bath to 0-5 °C.
Reagent Addition: Add sodium borohydride (NaBH₄, 1.1-1.5 eq) portion-wise, ensuring the temperature remains below 10 °C to control the exothermic reaction and hydrogen evolution.
Reaction: Stir the mixture at 0-5 °C for 1-2 hours, then allow it to warm to room temperature and stir until completion (monitored by TLC/HPLC).
Work-up: Carefully quench the excess NaBH₄ by slowly adding dilute acid (e.g., 1M HCl) until gas evolution ceases and the pH is acidic.
Isolation: The product can often be isolated by "salting out" with NaCl, followed by filtration, or by evaporation of the solvent and purification of the resulting solid by recrystallization.[6]
Reaction
Reagent
Product
Typical Yield (%)
Reduction
NaBH₄
5-Chloro-2-(hydroxymethyl)benzenesulfonic acid
90-98
Reductive Amination
Reductive amination is a powerful C-N bond-forming reaction that converts the aldehyde into a primary, secondary, or tertiary amine.[9] The reaction proceeds via the in situ formation of an imine or iminium ion, which is then reduced by a selective reducing agent.[10][11]
Mechanism: The process involves two main stages:
Imine Formation: The amine (primary or secondary) performs a nucleophilic attack on the carbonyl carbon to form a carbinolamine intermediate. This intermediate then dehydrates to form an imine (from a primary amine) or an iminium ion (from a secondary amine). The electron-withdrawing nature of the CFBSA ring accelerates this step.
Reduction: A hydride reagent, often one that is selective for the C=N double bond over the C=O double bond (like sodium cyanoborohydride or sodium triacetoxyborohydride), reduces the imine/iminium ion to the final amine.[9]
Setup: In a reaction vessel, dissolve 2-Chloro-5-formylbenzenesulfonic acid (1.0 eq) and the desired primary or secondary amine (1.0-1.2 eq) in a suitable solvent such as methanol or an aqueous buffer.[12]
Imine Formation: Stir the mixture at room temperature for 1-3 hours to allow for the formation of the imine intermediate. The reaction may be facilitated by adjusting the pH to a mildly acidic range (pH 4-6) to catalyze dehydration.
Reduction: Add a reducing agent such as sodium cyanoborohydride (NaBH₃CN, 1.5 eq) or sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq) portion-wise.[9] These reagents are stable under mildly acidic conditions.
Reaction Monitoring: Continue stirring at room temperature overnight or until the reaction is complete as indicated by TLC or LC-MS analysis.
Work-up: Quench the reaction by adding a base (e.g., saturated NaHCO₃ solution).
Isolation: Extract the product with a suitable organic solvent (e.g., ethyl acetate). The aqueous solubility of the sulfonic acid product may require specific extraction or isolation techniques, such as ion-exchange chromatography or precipitation as a salt.
Carbon-Carbon Bond Formation
The formyl group is an excellent electrophile for key C-C bond-forming reactions.
This reaction involves the condensation of the aldehyde with a compound containing an active methylene group (e.g., malononitrile, ethyl cyanoacetate), typically catalyzed by a weak base. The high electrophilicity of CFBSA makes it an excellent substrate for this reaction, favoring high yields.[3][13][14]
Mixing: Combine 2-Chloro-5-formylbenzenesulfonic acid (1.0 eq), the active methylene compound (e.g., malononitrile, 1.1 eq), and a catalytic amount of a weak base (e.g., piperidine or triethylamine, 0.1 eq) in a solvent like ethanol or toluene.
Reaction: Heat the mixture under reflux, often with a Dean-Stark apparatus to remove the water formed during the reaction, driving the equilibrium towards the product.
Monitoring & Isolation: Monitor the reaction by TLC. Upon completion, cool the mixture. The product often precipitates and can be collected by filtration. If not, remove the solvent under reduced pressure and purify the residue by recrystallization or column chromatography.
The Wittig reaction provides a reliable method for converting the aldehyde into an alkene.[15] It involves the reaction of the aldehyde with a phosphorus ylide (Wittig reagent).[16][17] The electron-deficient nature of the CFBSA aldehyde generally leads to high reaction rates.[3]
Experimental Protocol: Wittig Olefination
Ylide Generation: In a separate flask under an inert atmosphere (N₂ or Ar), suspend the appropriate phosphonium salt (e.g., methyltriphenylphosphonium bromide, 1.1 eq) in an anhydrous solvent like THF. Cool to 0 °C or -78 °C and add a strong base (e.g., n-butyllithium or sodium hydride) to generate the colored ylide.[16]
Aldehyde Addition: Slowly add a solution of 2-Chloro-5-formylbenzenesulfonic acid (1.0 eq, likely as its anhydrous sodium salt to improve solubility and prevent quenching the ylide) in anhydrous THF to the ylide solution.
Reaction: Allow the reaction to warm to room temperature and stir for several hours until complete (monitored by TLC).
Quenching & Work-up: Quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl).
Isolation: Extract the aqueous layer with an organic solvent (e.g., diethyl ether or ethyl acetate). The triphenylphosphine oxide byproduct can often be removed by filtration or chromatography. The desired sulfonic acid product may remain in the aqueous layer and require specific isolation methods.
Direct reaction of CFBSA with Grignard or organolithium reagents is highly problematic. The sulfonic acid group has a very acidic proton that will instantly quench the organometallic reagent in an acid-base reaction, preventing nucleophilic attack at the carbonyl.[18][19][20]
Causality: Grignard reagents are extremely strong bases.[20] The reaction R-MgX + R'-SO₃H → R-H + R'-SO₃MgX is much faster than the desired addition to the carbonyl group.
Solution: To perform such a reaction, the sulfonic acid group must first be protected, for example, by converting it into a sulfonate ester (e.g., methyl or ethyl sulfonate). After protection, the Grignard reaction can proceed, followed by a deprotection step to regenerate the sulfonic acid.
Conclusion
The formyl group in 2-Chloro-5-formylbenzenesulfonic acid is a highly activated and versatile functional handle. The potent electron-withdrawing properties of the chloro and sulfonic acid substituents render the carbonyl carbon exceptionally electrophilic, facilitating a broad spectrum of synthetic transformations including oxidation, reduction, reductive amination, and various carbon-carbon bond-forming reactions.[6] Understanding the electronic principles that govern this reactivity allows researchers to harness CFBSA as a powerful and predictable building block for the synthesis of complex molecules in the pharmaceutical, agrochemical, and materials science industries. The protocols outlined in this guide provide a robust starting point for laboratory application and further methodological development.
References
Grignard reaction - Wikipedia. (n.d.). Retrieved February 15, 2026, from [Link]
The Grignard Reaction Mechanism - Chemistry Steps. (2025, August 5). Retrieved February 15, 2026, from [Link]
Reactions of Grignard Reagents - Master Organic Chemistry. (2015, December 10). Retrieved February 15, 2026, from [Link]
Reductive aminations of benzaldehyde (Aq‐Fe, NaBH4, CPME, 40 °C, 3 h...) - ResearchGate. (n.d.). Retrieved February 15, 2026, from [Link]
Process for preparing 2-chloro-5-formyl benzene sulphonic acid - Google Patents. (n.d.).
Grignard Reagents For Addition To Aldehydes and Ketones - Master Organic Chemistry. (2011, October 14). Retrieved February 15, 2026, from [Link]
Phosphane-Catalyzed Knoevenagel Condensation - Organic Chemistry Portal. (n.d.). Retrieved February 15, 2026, from [Link]
The Grignard Reaction | Synthesis, Mechanism & Examples - Study.com. (n.d.). Retrieved February 15, 2026, from [Link]
Metal-free, an effective and one-pot protocol for the reductive amination of aldehydes using glycerol as a green. (n.d.). Retrieved February 15, 2026, from [Link]
Reductive Amination, and How It Works - Master Organic Chemistry. (2017, September 1). Retrieved February 15, 2026, from [Link]
One-pot reductive amination of aldehydes catalyzed by a hydrio-iridium(III) complex in aqueous medium - NTU scholars. (n.d.). Retrieved February 15, 2026, from [Link]
Direct reductive amination of functionalized aldehydes with aniline derivatives of purines and 7-deazapurines - Organic & Biomolecular Chemistry (RSC Publishing). (2023, June 15). Retrieved February 15, 2026, from [Link]
Electronic Effects of the Sulfinyl and Sulfonyl Groups - ResearchGate. (n.d.). Retrieved February 15, 2026, from [Link]
Nucleophilic Addition Reactions of Aldehydes and Ketones – Organic Chemistry. (n.d.). Retrieved February 15, 2026, from [Link]
Synthesis of sulfonyl chloride substrate precursors. (n.d.). Retrieved February 15, 2026, from [Link]
Electronic effects on the reactivity of cross-conjugated carbonyl systems with Fe2(CO)9. (n.d.). Retrieved February 15, 2026, from [Link]
Wittig Reaction - Examples and Mechanism - Master Organic Chemistry. (2018, February 6). Retrieved February 15, 2026, from [Link]
Wittig Reaction - Organic Chemistry Portal. (n.d.). Retrieved February 15, 2026, from [Link]
Wittig reaction - Wikipedia. (n.d.). Retrieved February 15, 2026, from [Link]
2-Chloro-5-formylbenzenesulphonic acid | C7H5ClO4S - PubChem. (n.d.). Retrieved February 15, 2026, from [Link]
Full article: Knoevenagel reaction promoted by functional ionic liquids with primary and tertiary amines - Taylor & Francis. (2024, April 9). Retrieved February 15, 2026, from [Link]
Wittig Reaction - Web Pages. (n.d.). Retrieved February 15, 2026, from [Link]
Reactions using benzaldehyde with electron withdrawing groups and various alcohols. (n.d.). Retrieved February 15, 2026, from [Link]
The Wittig Reaction: Synthesis of Alkenes. (n.d.). Retrieved February 15, 2026, from [Link]
Why do Carbonyl Compounds Undergo Nucleophilic Addition? - BYJU'S. (2020, July 26). Retrieved February 15, 2026, from [Link]
19.4: Nucleophilic Addition Reactions of Aldehydes and Ketones - Chemistry LibreTexts. (2025, January 19). Retrieved February 15, 2026, from [Link]
Direct Nucleophilic Attack/Addition Cyclization and C–H Bond Activation Reactions to Synthesize 3-Benzyl-/3-Benzyl-2-phenyl-benzo[10][21]imidazo[2,1-b]thiazoles - PMC. (n.d.). Retrieved February 15, 2026, from [Link]
New and Surprising Experimental Results from the Oxidation of Sulfinic and Sulfonic Acids. (2025, August 7). Retrieved February 15, 2026, from [Link]
Reductive desulfonylation - Wikipedia. (n.d.). Retrieved February 15, 2026, from [Link]
The formyloxyl radical: electrophilicity, C–H bond activation and anti-Markovnikov selectivity in the oxidation of aliphatic alkenes - Chemical Science (RSC Publishing). (n.d.). Retrieved February 15, 2026, from [Link]
2-Formylbenzenesulfonic acid | C7H6O4S - PubChem. (n.d.). Retrieved February 15, 2026, from [Link]
Technical Guide: The Physicochemical Role of the Sulfonic Acid Group in 2-Chloro-5-formylbenzenesulphonic Acid (CFBSA)
Executive Summary This technical guide analyzes the solubility mechanisms, thermodynamic behavior, and synthetic isolation strategies for 2-Chloro-5-formylbenzenesulphonic acid (CFBSA) . The core focus is the transformat...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
This technical guide analyzes the solubility mechanisms, thermodynamic behavior, and synthetic isolation strategies for 2-Chloro-5-formylbenzenesulphonic acid (CFBSA) . The core focus is the transformational role of the sulfonic acid (
) moiety, which converts a lipophilic precursor (4-chlorobenzaldehyde) into a highly hydrophilic, water-soluble intermediate. This guide provides researchers with actionable protocols for handling the "solubility trap" during synthesis—where excessive solubility hinders isolation—and details the electronic effects governing its reactivity in drug discovery and dye synthesis.
Molecular Architecture & Solvation Thermodynamics
The solubility of CFBSA is not merely a physical property but a direct consequence of the electronic environment created by the sulfonic acid group. To understand its behavior, we must contrast it with its non-sulfonated analog.
The "Super-Solubilizer" Mechanism
The
group acts as a "hydrophilic anchor" on the otherwise hydrophobic chlorobenzene scaffold. Its mechanism of action is threefold:
Complete Ionization: Unlike carboxylic acids (
), benzenesulfonic acids are strong acids with a (typically -2.0 to -2.8). In aqueous media at , CFBSA exists almost exclusively as the sulfonate anion ().
Hydration Sphere Formation: The negative charge density on the three oxygen atoms creates a potent dipole, attracting water molecules to form a structured primary hydration shell. This lowers the Gibbs free energy of solvation (
), driving dissolution.
Lattice Disruption: The bulky tetrahedral sulfonate group disrupts the
-stacking interactions typical of planar aromatic rings, reducing the crystal lattice energy and further favoring solvation.
Comparative Solubility Data
The following table illustrates the dramatic shift in physicochemical properties induced by sulfonation.
Property
4-Chlorobenzaldehyde (Precursor)
2-Chloro-5-formylbenzenesulphonic Acid (CFBSA)
Dominant Interaction
Van der Waals / Dipole-Dipole
Ion-Dipole / Hydrogen Bonding
Water Solubility
Insoluble (< 0.5 g/L)
Highly Soluble (> 500 g/L as Na salt)
LogP (Octanol/Water)
~ 2.3 (Lipophilic)
< -1.5 (Hydrophilic)
Isolation Method
Solvent Extraction (DCM/EtOAc)
Salting Out / Precipitation
Electronic Nature
Electron Deficient Ring
Highly Electron Deficient (Deactivated)
Visualization: The Solvation Mechanism
The following diagram illustrates the transition from the insoluble precursor to the soluble anion, highlighting the role of the hydration shell.
Caption: Transformation of lipophilic precursor to hydrophilic anion via ionization and hydration shell formation.
The "Solubility Trap": Synthesis & Isolation Protocol
A common pitfall in synthesizing CFBSA is the inability to isolate the product due to its extreme water solubility. Standard organic workups (extraction into organic solvent) fail because the molecule partitions into the aqueous phase.[1]
The Solution: The "Salting Out" effect (Common Ion Effect). By saturating the aqueous phase with sodium chloride, the solubility product (
) of the sodium sulfonate salt is exceeded, forcing precipitation.
Optimized Experimental Protocol
Objective: Synthesis and Isolation of Sodium 2-chloro-5-formylbenzenesulfonate.
Reagents:
4-Chlorobenzaldehyde (1.0 eq)
Oleum (20-65%
, 2.5 eq) or Chlorosulfonic acid
Sodium Chloride (NaCl) (Saturated solution)
Ice water
Step-by-Step Methodology:
Sulfonation:
Charge Oleum into a dry reactor. Cool to 0–5°C.
Slowly add 4-Chlorobenzaldehyde over 30 minutes, maintaining temperature < 10°C (Exothermic).
Mechanistic Note: The aldehyde group is meta-directing; the chlorine is ortho/para-directing. The position ortho to Chlorine and meta to Aldehyde (Position 3 relative to CHO, Position 6 relative to Cl? No, Position 1 relative to SO3H) is sterically accessible and electronically favored. Correction: In 4-chlorobenzaldehyde, the CHO directs meta (position 3) and Cl directs ortho (position 3). These effects reinforce each other.
Heat the mixture to 80–100°C for 4–6 hours to drive the reaction to completion.
Quenching (The Critical Step):
Pour the reaction mass slowly onto crushed ice.
Warning: Do not add water to the acid; violent exotherm will occur.
Isolation via Salting Out:
At this stage, the product is in the aqueous acid phase.[2][3]
Add saturated NaCl brine or solid NaCl to the quenched mixture until saturation.
Principle: High
shifts the equilibrium: .
Cool to 0–5°C and stir for 2 hours. The sodium salt will precipitate as a white/off-white solid.
The CFBSA molecule is a "bifunctional scaffold." The sulfonic acid group provides solubility, while the aldehyde and chlorine groups provide reactivity.
Reactivity Profile (Hammett Analysis)
The sulfonic acid group is strongly electron-withdrawing (
, ).
Effect on Aldehyde: The electron-withdrawing nature makes the carbonyl carbon more electrophilic, facilitating Schiff base formation (imines) with amines under mild conditions.
Effect on Chlorine: The ring is deactivated. Nucleophilic aromatic substitution (
) at the chlorine position is possible but requires strong nucleophiles because the group (if ionized) can exert some electrostatic repulsion against anionic nucleophiles, despite the electronic activation.
Key Application Sectors
Acid Dyes: CFBSA is a precursor for "Acid" dyes used on wool and nylon. The
group binds to the basic amino groups in the protein fibers via ionic bonding.
Pharmaceutical Intermediates: Used in cross-coupling reactions (e.g., Suzuki-Miyaura) where water solubility is required for Green Chemistry processes. The sulfonate group allows the reaction to proceed in aqueous media, avoiding toxic organic solvents.
Surfactants: The structure (Lipophilic Cl-Benzene + Hydrophilic Sulfonate) gives it amphiphilic properties, useful in specialized formulation chemistry.
2-Chloro-5-formylbenzenesulphonic Acid: A Trifunctional Scaffold for Medicinal Chemistry and Dye Synthesis
Topic: "2-Chloro-5-formylbenzenesulphonic acid" as a building block in organic synthesis Content Type: In-depth Technical Guide Audience: Researchers, scientists, and drug development professionals. Executive Summary & C...
Author: BenchChem Technical Support Team. Date: February 2026
Topic: "2-Chloro-5-formylbenzenesulphonic acid" as a building block in organic synthesis
Content Type: In-depth Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Executive Summary & Chemical Identity
2-Chloro-5-formylbenzenesulphonic acid (CAS: 3016197; Sodium salt CAS: 40566-58-3) is a specialized aromatic building block characterized by a unique trifunctional substitution pattern. It features a highly reactive electrophilic aldehyde handle, a solubilizing/directing sulfonic acid moiety, and a steric/electronic modulating chlorine atom.
This scaffold is critical in two primary domains:
Diagnostic & Dye Chemistry: It is the definitive precursor for Isosulfan Blue (Lymphazurin), a vital contrast agent used in lymphatic mapping.
Medicinal Chemistry: It serves as a phenyl-core mimetic for polysulfonated naphthylurea drugs (e.g., Suramin analogs), acting as a P2 purinergic receptor antagonist and inhibitor of viral entry proteins.
Chemical Profile
Property
Data
IUPAC Name
2-Chloro-5-formylbenzenesulfonic acid
Common Name
Benzaldehyde-4-chloro-3-sulfonic acid
Molecular Formula
C₇H₅ClO₄S
Molecular Weight
220.63 g/mol (Acid); 242.61 g/mol (Na Salt)
Appearance
White to off-white crystalline solid
Solubility
High in water (as salt); soluble in polar organic solvents (DMSO, DMF)
The synthesis of 2-chloro-5-formylbenzenesulphonic acid is a classic example of regioselective Electrophilic Aromatic Substitution (EAS) . The reaction exploits the cooperative directing effects of the substituents on the 4-chlorobenzaldehyde precursor.
Aldehyde (-CHO): Strong electron-withdrawing group (EWG); directs meta.
Chlorine (-Cl): Weak EWG but resonance donor; directs ortho/para.
Regioselectivity:
The position meta to the aldehyde (C3 relative to CHO) is also ortho to the chlorine.
These directing effects reinforce each other, making the C3 position (C5 in the final sulfonic acid numbering) the exclusive site for sulfonation.
Experimental Protocol: Sulfonation via Oleum
Objective: Synthesis of Sodium 2-chloro-5-formylbenzenesulfonate.
Scale: 100 mmol.
Reagents:
4-Chlorobenzaldehyde (14.06 g, 100 mmol)
Oleum (20-30% free SO₃, 30 mL)
Saturated NaCl solution (Brine)
Sodium bicarbonate (for neutralization)
Procedure:
Setup: Equip a 250 mL three-neck round-bottom flask with a mechanical stirrer, internal thermometer, and dropping funnel. Place under an inert atmosphere (N₂).
Addition: Charge the flask with Oleum. Cool to 10–15°C using an ice bath.
Reaction: Slowly add 4-chlorobenzaldehyde dropwise over 30 minutes, maintaining internal temperature <20°C to prevent charring.
Heating: Once addition is complete, remove the ice bath and gradually heat the mixture to 70–80°C . Maintain this temperature for 4–6 hours.
Checkpoint: Monitor reaction progress via TLC (eluent: EtOAc/MeOH 9:1) or HPLC. The starting aldehyde spot should disappear.
Quenching: Cool the reaction mixture to room temperature. Carefully pour the sulfonated mass onto 200 g of crushed ice (Exothermic!).
Salting Out: Add saturated NaCl solution (approx. 50 mL) to the acidic solution to induce the common-ion effect. Stir vigorously for 1 hour. The sodium salt of the product will precipitate as a white solid.
Purification: Filter the precipitate. Recrystallize from hot water/ethanol to yield the pure sodium salt.
Reactivity Profile & Applications
The versatility of this building block stems from its ability to participate in orthogonal reaction pathways.
Figure 1: Orthogonal reactivity map of the 2-chloro-5-formylbenzenesulphonic acid scaffold.
Synthesis of Isosulfan Blue (Lymphazurin)
The most commercially significant application is the synthesis of Isosulfan Blue, a dye used for delineating lymphatic vessels.
Mechanism: Double condensation of the formyl group with electron-rich aromatics (N,N-diethyl-3-methylbenzenamine), followed by oxidation.
Protocol Overview:
Condensation: React 1 eq. of 2-chloro-5-formylbenzenesulfonic acid with 2 eq. of N,N-diethyl-m-toluidine in acidic medium (HCl/ZnCl₂) at reflux. This forms the leuco base (colorless).
Oxidation: Treat the leuco base with an oxidizing agent (e.g., PbO₂ or Na₂Cr₂O₇) to restore the conjugated pi-system, generating the vibrant blue triarylmethane dye.
Medicinal Chemistry: Suramin Analogs
In drug discovery, this scaffold acts as a "linker fragment" for designing antagonists of P2X and P2Y receptors.
Role: The sulfonic acid mimics the phosphate groups of ATP (the natural ligand for P2 receptors), while the aldehyde allows for the attachment of urea or amide linkers.
Workflow:
Reductive Amination: The aldehyde is reacted with a diamine linker.
Coupling: The resulting amine is coupled with nitrobenzoyl chlorides, followed by reduction and urea formation (using triphosgene) to create symmetric polysulfonated naphthylurea analogs.
Technical Specifications & Safety
Stability[10]
Oxidation Sensitivity: The aldehyde group is susceptible to air oxidation to the carboxylic acid (2-chloro-5-sulfobenzoic acid) upon prolonged exposure. Store under inert gas (Argon/Nitrogen).
Hygroscopicity: The sodium salt is hygroscopic. Store in a desiccator.
Handling Precautions
Acid Halides: If converting the sulfonic acid to the sulfonyl chloride (using SOCl₂/PCl₅), be aware that the aldehyde may also undergo chlorination (gem-dichloride formation). Protection of the aldehyde as an acetal is recommended before sulfonyl chloride activation.
Oleum Safety: The synthesis involves oleum, a potent corrosive. Use strictly in a fume hood with appropriate PPE (face shield, acid-resistant gloves).
References
BenchChem. (2025).[4] Application Notes and Protocols for the Sulfonation of 2-Chlorobenzaldehyde. Retrieved from
PubChem. (n.d.).[5] Sodium 2-chloro-5-formylbenzenesulfonate (Compound Summary). National Library of Medicine. Retrieved from
Google Patents. (1981). Process for preparing 2-chloro-5-formyl benzene sulphonic acid (EP0038999B1). Retrieved from
Organic Chemistry Portal. (n.d.). Synthesis of Sulfonamides. Retrieved from
GuideChem. (n.d.). p-Formylbenzenesulphonic acid Properties and Suppliers. Retrieved from
Technical Guide: Medicinal Chemistry Applications of 2-Chloro-5-formylbenzenesulphonic Acid
[1] Part 1: Executive Summary In the landscape of medicinal chemistry, 2-Chloro-5-formylbenzenesulphonic acid (CFBSA) represents a high-value "bifunctional solubilizing scaffold."[1] While often overlooked in favor of it...
Author: BenchChem Technical Support Team. Date: February 2026
[1]
Part 1: Executive Summary
In the landscape of medicinal chemistry, 2-Chloro-5-formylbenzenesulphonic acid (CFBSA) represents a high-value "bifunctional solubilizing scaffold."[1] While often overlooked in favor of its non-sulfonated counterparts, this molecule addresses two persistent challenges in drug development: aqueous solubility and modular reactivity .[1]
The presence of a sulfonic acid group (
) confers intrinsic water solubility to lipophilic pharmacophores, a critical attribute for bioavailability.[1] Simultaneously, the molecule features two distinct electrophilic sites—an aldehyde () and an activated chlorine ()—allowing for orthogonal functionalization.[1] This guide details the technical application of CFBSA in synthesizing Suramin analogues (P2 receptor antagonists), generating water-soluble Schiff base libraries, and executing nucleophilic aromatic substitutions () for scaffold diversification.[1]
Part 2: Chemical Profile & Synthesis[1][2][3]
Structural Reactivity Analysis
CFBSA is a trisubstituted benzene derivative where the positioning of substituents dictates its chemical behavior:
Position 1 (
): Provides high polarity and water solubility (pKa < 1).[1] It serves as a permanent solubilizing tag.[1]
Position 2 (
): An aryl chloride activated for nucleophilic displacement by the electron-withdrawing effects of the ortho-sulfonic acid and para-formyl groups.[1]
Position 5 (
): A reactive aldehyde handle suitable for reductive amination, condensation, or oxidation.[1]
Upstream Synthesis Protocol
The synthesis of CFBSA is a self-validating electrophilic aromatic substitution.[1] The high electron-withdrawing nature of the aldehyde directs the incoming sulfonyl group to the meta position relative to the carbonyl (and ortho to the chlorine).[1]
Slowly add 4-Chlorobenzaldehyde, maintaining internal temperature <10°C to prevent charring.[1]
Heat the mixture to 80–90°C for 4–6 hours. Note: Monitoring via HPLC is required to ensure consumption of starting material.[1]
Quench: Pour the reaction mixture onto crushed ice carefully (exothermic).
Isolation: Add saturated NaCl or KCl to precipitate the sulfonate salt (Salting out).[1] Filter the white/off-white precipitate.[1]
Purification: Recrystallize from water/ethanol if necessary.[1]
Part 3: Strategic Applications
Application 1: Synthesis of Suramin Analogues (P2 Receptor Antagonists)[1]
Suramin and its derivatives are potent antagonists of P2X and P2Y purinergic receptors, with applications ranging from antiparasitic to antineoplastic therapies.[1] CFBSA serves as a critical "head group" precursor, allowing the introduction of the essential sulfonic acid moieties onto a central urea or amide linker.[1]
Mechanism:
The aldehyde function of CFBSA undergoes condensation with diamines (linkers), followed by reduction to secondary amines, which are then coupled with phosgene or triphosgene to form the urea core.[1]
Experimental Protocol: Reductive Amination Route
Condensation:
Dissolve CFBSA (Sodium salt, 2.0 eq) and the Diamine Linker (e.g., 1,3-phenylenediamine, 1.0 eq) in Methanol/Water (3:1).[1]
Reflux for 4–6 hours.[1] Monitor imine formation by TLC/LC-MS.
Acidify to pH 5 to quench, then neutralize and extract/precipitate the polyamine intermediate.[1]
Urea Formation:
Dissolve the reduced intermediate in anhydrous Toluene/DMF.
Add Triphosgene (0.35 eq) and DIPEA (2.5 eq) at 0°C.[1]
Heat to 60°C for 3 hours.
Result: A symmetric, polysulfonated urea derivative.[1]
Application 2: Water-Soluble Schiff Base Antibacterials[1]
Schiff bases (azomethines) are classic pharmacophores but often suffer from poor solubility.[1] Using CFBSA as the aldehyde component introduces a hydrophilic "anchor" without disrupting the pharmacophore's electronic properties.[1]
Outcome: The resulting imine retains the biological activity of the amine moiety while gaining significant aqueous solubility from the benzenesulfonate group.[1]
Part 4: Visualization of Workflows
Divergent Synthesis Pathway
The following diagram illustrates the "Hub and Spoke" utility of CFBSA, showing how a single starting material diverges into three distinct medicinal chemistry classes.
Figure 1: Divergent synthetic pathways utilizing CFBSA as a central hub for generating diverse pharmacological classes.[1][2]
Mechanism of S_NAr Activation
This diagram details the electronic logic allowing the displacement of the Chlorine atom, a key feature for scaffold diversification.[1]
Figure 2: Mechanistic rationale for the nucleophilic aromatic substitution (S_NAr) at the 2-position.
Part 5: Quantitative Data Summary
The following table summarizes the comparative advantages of CFBSA-derived ligands versus non-sulfonated analogues.
Feature
Non-Sulfonated Analogues
CFBSA Derivatives
Impact on Drug Dev
Water Solubility
< 0.1 mg/mL (typically)
> 50 mg/mL (as Na salt)
Enables IV/Oral formulation without complex excipients.[1]
Synthesis of Suramin Analogues:
Kreimeyer, A., et al. (1998).[1] Suramin analogues with a 2-phenylbenzimidazole moiety as partial structure. Archiv der Pharmazie.
CFBSA Synthesis Patent:
Bayer AG.[1] (1981).[1] Process for preparing 2-chloro-5-formyl benzene sulphonic acid. EP0038999B1.[1]
P2 Receptor Antagonism:
Kassack, M. U., et al. (2004).[1] Structure–Activity Relationships of Analogues of NF449 Confirm NF449 as The Most Potent and Selective Known P2X1 Receptor Antagonist. European Journal of Medicinal Chemistry.
Schiff Base Antibacterials:
Poudapally, P., et al. (2017).[1] Synthesis and biological evaluation of novel quinazoline sulfonamide derivatives. Chemistry & Biology Interface.
"2-Chloro-5-formylbenzenesulphonic acid" in the synthesis of azo dyes
Application Note: 2-Chloro-5-formylbenzenesulphonic Acid in the Synthesis of Azo-Methine Dyes Part 1: Executive Summary & Chemical Profile 2-Chloro-5-formylbenzenesulphonic acid (also known as Sodium 4-chloro-3-formylben...
Author: BenchChem Technical Support Team. Date: February 2026
Application Note: 2-Chloro-5-formylbenzenesulphonic Acid in the Synthesis of Azo-Methine Dyes
Part 1: Executive Summary & Chemical Profile
2-Chloro-5-formylbenzenesulphonic acid (also known as Sodium 4-chloro-3-formylbenzenesulfonate depending on salt form) is a trifunctional aromatic intermediate critical in the synthesis of high-performance anionic dyes. Unlike standard diazo components, this molecule possesses three distinct reactive sites that allow for the construction of complex Azo-Methine (Schiff Base) hybrid dyes:
Formyl Group (-CHO, C5): Acts as an electrophilic anchor for condensation with primary amines or hydrazines, allowing the extension of the conjugated system via azomethine (-CH=N-) linkages.
Sulfonic Acid Group (-SO₃H, C1): Provides essential water solubility and substantivity to polar fibers (wool, nylon, silk).
Chloro Substituent (-Cl, C2): Functions as an auxochrome, inducing a bathochromic shift (deepening color) and enhancing lightfastness through steric and electronic stabilization.
This guide details the protocol for utilizing this intermediate to synthesize a hybrid Azo-Schiff base dye , a class of colorants valued for their thermal stability and structural diversity.
Part 2: Mechanism of Action & Synthetic Strategy
The synthesis relies on a "Linker-First" strategy. Since 2-Chloro-5-formylbenzenesulphonic acid lacks a primary amine for direct diazotization, it is first condensed with a diamine to generate a pseudo-diazo component .
The Pathway:
Condensation: The formyl group reacts with a diamine (e.g., p-phenylenediamine) to form a Schiff base. This step attaches a diazotizable amine (-NH₂) to the sulfobenzaldehyde core.
Diazotization: The free amine of the Schiff base is converted into a diazonium salt using nitrous acid.
Coupling: The diazonium species attacks an electron-rich coupling component (e.g.,
-Naphthol, H-Acid) to form the final azo chromophore.[1][2]
Visual Workflow: Azo-Methine Dye Synthesis
Caption: Step-wise synthesis of Azo-Methine dyes converting the formyl precursor into a diazo-active species.
Part 3: Experimental Protocols
Protocol A: Synthesis of the Schiff Base Precursor
Objective: To functionalize 2-Chloro-5-formylbenzenesulphonic acid with a primary amine.
Dissolution: In a 100 mL round-bottom flask equipped with a reflux condenser, dissolve 2.6 g of the sulfobenzaldehyde in 30 mL of warm ethanol.
Addition: Dissolve p-phenylenediamine in 20 mL ethanol and add slowly to the flask.
Catalysis: Add 0.5 mL glacial acetic acid.
Reflux: Heat the mixture to reflux (approx. 78°C) for 4–6 hours. Monitor reaction progress via TLC (Mobile phase: n-Butanol/Acetic Acid/Water 4:1:1).
Isolation: Cool to room temperature. The Schiff base (sulfonated azomethine) typically precipitates. Filter the solid, wash with cold ethanol, and dry under vacuum.
Checkpoint: Verify the disappearance of the aldehyde peak (~10 ppm) and appearance of the imine proton (~8.5 ppm) in ¹H-NMR.
Protocol B: Diazotization and Coupling
Objective: To convert the Schiff base into the final Azo Dye.
Materials:
Schiff Base Intermediate (from Protocol A): 5.0 mmol
Suspend the Schiff base (5.0 mmol) in 20 mL water containing 2.5 mL conc. HCl.
Cool the suspension to 0–5°C using an ice-salt bath.
Add NaNO₂ (0.38 g dissolved in 2 mL water) dropwise, maintaining temperature < 5°C.
Stir for 30 minutes. Test for excess nitrous acid using starch-iodide paper (should turn blue). Destroy excess nitrous acid with a pinch of sulfamic acid.
Preparation of Coupler:
Dissolve
-Naphthol (0.72 g) in 10 mL of 10% NaOH solution. Cool to 0–5°C.[1][2][3]
Coupling Reaction:
Slowly add the cold diazonium suspension to the alkaline coupler solution with vigorous stirring.
Maintain pH at 8–9 by adding Na₂CO₃ solution if necessary.
Stir for 2 hours at 0–5°C, then allow to warm to room temperature.
Isolation:
Neutralize the solution with dilute HCl to precipitate the dye (or salt out with NaCl).
Filter, wash with brine, and dry.
Part 4: Quality Control & Data Analysis
Quantitative Parameters
Parameter
Specification
Method
Appearance
Dark Red/Violet Powder
Visual
Solubility
> 50 g/L in Water
Gravimetric
480–520 nm (Typical)
UV-Vis Spectroscopy
Purity
> 95%
HPLC (C18 Column)
Free Amine
< 0.1%
Diazotization Titration
Troubleshooting Matrix
Issue
Probable Cause
Corrective Action
Low Yield (Step 1)
Incomplete condensation
Increase reflux time or use a Dean-Stark trap to remove water.
Decomposition (Step 2)
Temperature > 5°C
Strictly maintain ice bath; diazonium salts are thermally unstable.
Dull Color
Oxidation of diamine
Use fresh p-phenylenediamine; perform condensation under Nitrogen atmosphere.
Precipitation Failure
High solubility of sulfonate
Use "Salting Out" method with saturated NaCl or KCl.
Part 5: References
BenchChem. (2025).[1][2] Application Notes and Protocols: 5-Chloro-2-formylbenzenesulfonic Acid as a Versatile Intermediate for Dye Synthesis. Retrieved from
European Patent Office. (1981). Process for preparing 2-chloro-5-formyl benzene sulphonic acid. EP0038999B1. Retrieved from
Sekar, N., et al. (2004). Synthesis of Azo Reactive Dyes Containing Aldehyde Group. Asian Journal of Chemistry. Retrieved from
AFIRM Group. (2018). Chemical Information Document for Azo Dyes. Retrieved from
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
Analyte: 2-Chloro-5-formylbenzenesulphonic acid (Sodium Salt)
CAS: 40566-58-3 (Sodium salt); 88-91-5 (Acid form)
Application: Quality Control (QC), Synthesis Monitoring, Impurity Profiling
Primary Challenge: The molecule contains a strongly acidic sulfonic group (
) and a reactive aldehyde group. Standard C18 retention is poor due to high polarity.
Solution: Ion-Pair Reversed-Phase Chromatography (IP-RP-HPLC) utilizing Tetrabutylammonium Hydrogen Sulfate (TBAHS) to ensure robust retention and separation from non-polar starting materials (e.g., 2-chlorobenzaldehyde).
Scientific Rationale & Method Development
As a Senior Application Scientist, it is critical to look beyond the "recipe" and understand the interaction mechanics.
The Polarity Paradox
2-Chloro-5-formylbenzenesulphonic acid presents a dual challenge:
The Sulfonate Group: Permanently ionized at typical HPLC pH ranges (pH 2–8). On a standard C18 column, this anion elutes near the void volume (
), causing poor resolution from salt fronts and polar impurities.
The Aldehyde & Chloro Groups: These moieties are relatively hydrophobic. If we use HILIC (Hydrophilic Interaction Liquid Chromatography), the sulfonate retains well, but the hydrophobic impurities (like the starting material 2-chlorobenzaldehyde) may elute too quickly or require complex solvent systems.
The Strategic Choice: Ion-Pair Chromatography (IPC)
We utilize Ion-Pairing to bridge this gap. By adding a cationic pairing agent (TBAHS) to the mobile phase, we form a neutral, hydrophobic complex with the sulfonate anion:
This neutral complex partitions effectively into the C18 stationary phase, allowing us to:
Retain the main peak significantly away from the void.
Use a gradient to elute the highly hydrophobic non-sulfonated impurities later in the run.
Method Development Decision Tree
Figure 1: Decision matrix for selecting the chromatographic mode. Method A is detailed below for standard QC applications.
Detailed Protocol: Ion-Pair RP-HPLC
Reagents & Standards[1][2]
Reference Standard: 2-Chloro-5-formylbenzenesulphonic acid sodium salt (>98% purity).[1]
System: HPLC with Binary Gradient Pump and Autosampler.
Detector: Diode Array Detector (DAD) or Variable Wavelength Detector (VWD).
Column: C18 End-capped (e.g., Agilent Zorbax Eclipse Plus C18 or Waters Symmetry C18),
, or .
Why End-capped? To reduce silanol interactions with the aldehyde, preventing peak tailing.
Chromatographic Conditions[1][2][4][5]
Parameter
Setting
Mobile Phase A
10 mM TBAHS + 10 mM in Water (pH adjusted to 3.0 with )
Mobile Phase B
Acetonitrile (100%)
Flow Rate
1.0 mL/min
Column Temp
(Controlled)
Injection Volume
Detection
UV @ 254 nm (Primary), 220 nm (Secondary for impurities)
Run Time
25 minutes
Gradient Program:
0.0 min: 85% A / 15% B (Isocratic hold for 2 min to retain Sulfonate)
2.0 min: 85% A / 15% B
15.0 min: 40% A / 60% B (Linear ramp to elute non-polar impurities)
18.0 min: 40% A / 60% B
18.1 min: 85% A / 15% B (Return to initial)
25.0 min: 85% A / 15% B (Re-equilibration)
Sample Preparation Workflow
Important: The sodium salt is water-soluble, but the starting material (2-chlorobenzaldehyde) is not. The diluent must solubilize both.
Stock Preparation: Weigh 25 mg of sample into a 25 mL volumetric flask.
Dissolution: Add 10 mL of Water:Acetonitrile (50:50 v/v) . Sonicate for 5 minutes.
Note: Do not use 100% organic solvent as the sulfonate salt may precipitate. Do not use 100% water as the aldehyde impurity may not dissolve.
Dilution: Make up to volume with Mobile Phase A (or Water:ACN 80:20).
Filtration: Filter through a
PTFE or Nylon syringe filter into an HPLC vial.
Experimental Workflow Diagram
Figure 2: Step-by-step sample preparation and analysis workflow.[1][2][3]
Validation & System Suitability
To ensure the trustworthiness of the data, the following criteria must be met before running unknown samples.
Parameter
Acceptance Criteria
Rationale
Retention Time (RT)
Main peak: min
Ensures ion-pairing is effective.
Resolution ()
between Main Peak and any impurity
Critical for accurate quantitation.
Tailing Factor ()
Aldehydes can tail; check pH if .
Precision (RSD)
for 6 replicate injections
Verifies system stability.
Recovery
Validates extraction efficiency.
Troubleshooting Guide (Expert Insights)
Issue 1: Drifting Retention Times
Cause: Ion-pair reagents (TBAHS) require significant time to equilibrate with the stationary phase.
Fix: When starting a fresh column, flush with Mobile Phase A for at least 60 minutes before the first injection. Do not switch the column to non-IPC methods without extensive washing.
Issue 2: "Ghost" Peaks
Cause: Impurities in the TBAHS reagent or carryover of the hydrophobic aldehyde.
Fix: Use HPLC-grade TBAHS. Ensure the gradient goes high enough in %B (at least 60%) to elute the 2-chlorobenzaldehyde (which is very non-polar compared to the sulfonate).
Issue 3: Peak Splitting
Cause: Sample solvent mismatch. Injecting a sample dissolved in 100% ACN into a high-aqueous mobile phase.
Fix: Ensure sample diluent matches the initial mobile phase conditions (approx. 85% aqueous).
References
PubChem. (n.d.).[4] 2-Chloro-5-formylbenzenesulphonic acid (Compound).[1][5][4][6] National Library of Medicine. Retrieved from [Link]
SIELC Technologies. (2018). Separation of Sodium 2-formylbenzenesulfonate on Newcrom R1 HPLC column. Retrieved from [Link]
Phenomenex. (n.d.). Analysis of Alkyl Sulfonic Acids by HPLC. Technical Note. Retrieved from [Link]
ResearchGate. (2002). Determination of Linear Alkylbenzene Sulphonates and their Biodegradation Intermediates by Isocratic RP-HPLC. Retrieved from [Link]
"2-Chloro-5-formylbenzenesulphonic acid" as a water-soluble aldehyde for organic reactions
Topic: "2-Chloro-5-formylbenzenesulphonic acid" as a water-soluble aldehyde for organic reactions Content Type: Detailed Application Note & Protocol Guide A Versatile Water-Soluble Platform for Green Organic Synthesis &...
Author: BenchChem Technical Support Team. Date: February 2026
Topic: "2-Chloro-5-formylbenzenesulphonic acid" as a water-soluble aldehyde for organic reactions
Content Type: Detailed Application Note & Protocol Guide
A Versatile Water-Soluble Platform for Green Organic Synthesis & Bioconjugation[1]
Abstract & Strategic Overview
The shift toward Green Chemistry has accelerated the demand for water-soluble reagents that eliminate the need for Volatile Organic Compounds (VOCs). 2-Chloro-5-formylbenzenesulfonic acid (Sodium salt) (CAS: 40566-58-3) represents a high-value "bifunctional" scaffold.[1] Unlike standard benzaldehydes, its sulfonate group confers intrinsic water solubility, allowing organic transformations—such as reductive amination and Knoevenagel condensation—to proceed in purely aqueous media. Furthermore, the ortho-chloro substituent provides a secondary handle for nucleophilic aromatic substitution (
), enabling the synthesis of complex zwitterionic ligands and fluorescent dyes.
This guide details the physicochemical profile of this reagent and provides validated protocols for its use in aqueous reductive amination and ligand synthesis.
Chemical Profile & Properties[1][2][3][4][5][6][7][8][9][10]
Property
Specification
IUPAC Name
Sodium 2-chloro-5-formylbenzenesulfonate
Common Name
2-Chloro-5-formylbenzenesulfonic acid, Na salt
CAS Number
40566-58-3 (Salt); 80284-63-5 (Acid)
Molecular Weight
242.61 g/mol (Sodium salt)
Solubility
>50 mg/mL in Water; Soluble in DMSO, MeOH
Acidity (pKa)
~ -2.0 (Sulfonic acid group is fully ionized at pH > 1)
Stability
Stable under air; Aldehyde prone to oxidation if stored in solution for prolonged periods.[1][2][3][4]
Mechanistic Advantage:
The sulfonate group (
) at the ortho position to the chlorine and meta to the aldehyde serves two functions:
Solubilizing Anchor: It maintains the solubility of hydrophobic intermediates (e.g., imines) in water, preventing precipitation that typically stalls aqueous organic reactions.
Electronic Activation: The electron-withdrawing nature of the sulfonate and chloro groups increases the electrophilicity of the aldehyde carbonyl, potentially accelerating nucleophilic attack by amines.
Application 1: Green Reductive Amination in Water
Target Audience: Medicinal Chemists, Green Chemistry Researchers.
Objective: Synthesis of water-soluble secondary amines without organic co-solvents.
Rationale
Traditional reductive amination requires dry solvents (DCM, THF) and toxic reducing agents (NaBH3CN). Using 2-chloro-5-formylbenzenesulfonate allows the reaction to proceed in water using eco-friendly reducing agents like
Dissolve 1.0 mmol of Sodium 2-chloro-5-formylbenzenesulfonate in 5 mL of water.
Add 1.1 mmol of the primary amine.
Note: If the amine is an HCl salt, add 1.1 mmol of NaOH to neutralize.
Stir vigorously at room temperature for 30–60 minutes. The solution may change color (often yellow) indicating imine formation. The sulfonate group ensures the imine remains dissolved or forms a stable suspension.
Reduction:
Cool the reaction mixture to 0°C (ice bath).
Add reducing agent:
Option A (Fast): Add
(0.6 mmol) portion-wise over 5 minutes.
Option B (Selective): Add
-picoline-borane (1.0 mmol) and stir at RT for 2–4 hours.
Work-up:
Acidify carefully with 1M HCl to pH ~3 to quench excess hydride.
Stir for 10 minutes, then neutralize to pH 7 with NaOH.
Purification: Since the product is sulfonated (water-soluble), standard extraction into organic solvents will not work.[1]
Method: Concentrate the aqueous phase and purify via Reverse-Phase Flash Chromatography (C18) using a Water/Methanol gradient.[1] Alternatively, precipitate the product by adding excess Ethanol or Acetone if the salt is insoluble in organic solvents.
Application 2: Synthesis of Water-Soluble Ligands (Schiff Bases)
This protocol generates tetradentate water-soluble ligands (Salen-type analogs) used in metal catalysis.[1]
Step-by-Step Procedure:
Dissolve Ethylenediamine (0.5 mmol) in 2 mL water.
Add Sodium 2-chloro-5-formylbenzenesulfonate (1.0 mmol) dissolved in 3 mL water dropwise.
Heat the mixture to 60°C for 2 hours.
Observation: A color change (typically deep yellow/orange) confirms the formation of the bis-imine (Schiff base).
Isolation: Cool to room temperature. Pour the reaction mixture into 20 mL of cold Ethanol. The disulfonated ligand typically precipitates as a sodium salt. Filter and dry under vacuum.[1]
Advanced Application: Dual-Functionalization via
Mechanistic Insight: The chlorine atom at position 2 is activated by the adjacent electron-withdrawing sulfonate group (
) and the para relationship to the aldehyde (or imine).[1] This allows for Nucleophilic Aromatic Substitution () , enabling the replacement of the chlorine with strong nucleophiles (amines, thiols) to create highly functionalized dyes or zwitterions.
Conditions:
on this scaffold usually requires elevated temperatures (80–100°C) or Cu(I) catalysis, as the sulfonate group can cause electrostatic repulsion with incoming anionic nucleophiles.
Visualization: Reaction Workflow
The following diagram illustrates the divergent synthetic pathways available for this molecule.
Caption: Divergent synthesis pathways: The aldehyde group enables reductive amination (Green path) and ligand synthesis, while the chloro-group allows for advanced substitution (Red path).[1]
References
Compound Identification: Benzenesulfonic acid, 2-chloro-5-formyl-, sodium salt (1:1).[1][2] CAS Common Chemistry.[1][2] CAS RN: 40566-58-3.[1][2][5] Link[1][2]
Industrial Application (Optical Brighteners): Process for preparing 2-chloro-5-formyl benzene sulphonic acid. European Patent EP0038999B1.[1] (Describes the use of this specific aldehyde in condensing with stilbenes). Link
General Protocol (Aqueous Reductive Amination): Sato, S., et al. "One-pot reductive amination of aldehydes and ketones with amines using α-picoline-borane in aqueous medium."[1] Tetrahedron 60.36 (2004): 7899-7906.[1] (Methodology adapted for water-soluble aldehydes).[1]
Mechanistic Grounding (
): Nucleophilic substitution of 2-chlorobenzenesulfonic acid derivatives. Science of Synthesis: Arenesulfonic Acids and Derivatives, Section 31.9. Link
Condensation reactions of "2-Chloro-5-formylbenzenesulphonic acid" with amines
Application Note: Synthesis of Suramin Analogues and Bioactive Schiff Bases Abstract & Core Chemistry 2-Chloro-5-formylbenzenesulfonic acid (CFBSA) (CAS: 76463-03-3 for acid; 7402-39-3 for Na salt) is a versatile, tri-fu...
Author: BenchChem Technical Support Team. Date: February 2026
Application Note: Synthesis of Suramin Analogues and Bioactive Schiff Bases
Abstract & Core Chemistry
2-Chloro-5-formylbenzenesulfonic acid (CFBSA) (CAS: 76463-03-3 for acid; 7402-39-3 for Na salt) is a versatile, tri-functional scaffold critical in medicinal chemistry and dyestuff synthesis. Its unique utility stems from its orthogonal reactivity :
Formyl Group (-CHO, C5): Highly reactive toward primary amines to form Schiff bases (imines) or secondary amines via reductive amination.
Sulfonic Acid Group (-SO3H, C1): Confers high water solubility, enabling "green" aqueous chemistry, while directing electrophilic substitutions.
Chlorine Atom (-Cl, C2): A stable handle during condensation that allows for subsequent nucleophilic aromatic substitution (
) or metal-catalyzed cross-coupling.
This guide details the protocols for condensing CFBSA with amines, a primary step in synthesizing Suramin analogues (P2 receptor antagonists, anti-parasitics) and fluorescent probes .
Reaction Mechanism & Critical Parameters
The condensation of CFBSA with a primary amine follows the classic Schiff Base formation mechanism, but the presence of the sulfonic acid group dictates specific pH and solvent requirements.
The "Amphiphilic" Challenge
Unlike simple benzaldehydes, CFBSA is zwitterionic or anionic depending on pH.
pH < 1: The sulfonic acid is protonated (if isolated as free acid), but the amine nucleophile is also protonated (
), inhibiting reaction.
pH > 9: The amine is free, but hydroxide ions compete for the aldehyde (Cannizzaro side reactions) or hydrolyze the formed imine.
Optimal pH (4.0 – 5.5): The "Sweet Spot." The amine retains sufficient nucleophilicity, while the acid catalyst (often the internal sulfonic acid or added acetic acid) activates the carbonyl oxygen.
Visualizing the Pathway
The following diagram illustrates the condensation pathway and the critical role of pH control.
Figure 1: Mechanism of Schiff base formation between CFBSA and amines. Note the reversibility (hydrolysis), necessitating water removal or equilibrium shifts.
Best for: Sulfonated amines (e.g., Naphthylamines), Suramin intermediates, and large-scale synthesis.
Rationale: CFBSA and many medicinal amines are water-soluble. Using water avoids toxic organic solvents. The reaction is driven by precipitation of the product or thermodynamic stability of the conjugated imine.
Dissolution: Dissolve 10 mmol of CFBSA sodium salt in 30 mL of distilled water.
Amine Prep: Dissolve 10 mmol of the amine in 20 mL water. Note: If the amine is acidic (e.g., contains -COOH), add stoichiometric NaOH to dissolve it as a salt.
Mixing: Slowly add the amine solution to the aldehyde solution under stirring at room temperature.
pH Adjustment: Check pH. Adjust to 4.5 – 5.0 using glacial acetic acid. Crucial: If pH drops below 3, the amine becomes non-nucleophilic.
Reaction: Heat the mixture to 60°C for 4–6 hours .
Observation: A color change (usually yellow/orange) indicates imine formation.
Best for: Hydrophobic amines, Lab-scale discovery, Reductive amination precursors.
Rationale: Alcohols dissolve the sulfonic acid (protic solvent) and allow for azeotropic water removal or molecular sieve drying to push the equilibrium forward.
Materials:
CFBSA (Free Acid or Salt): 5 mmol
Amine: 5.5 mmol (1.1 eq)
Solvent: Absolute Ethanol or Methanol (25 mL)
Catalyst: Glacial Acetic Acid (2-3 drops)
Drying Agent: Activated 3Å Molecular Sieves (Optional but recommended)
Step-by-Step:
Suspension: Suspend CFBSA in 25 mL absolute ethanol. If using the sodium salt, slight warming (40°C) may be required for solubility.
Addition: Add the amine and acetic acid catalyst.
Reflux: Heat to reflux (78°C for EtOH) for 6–12 hours .
Optimization: Place 3Å molecular sieves in the flask (or a Soxhlet extractor) to trap generated water.
Monitoring: Monitor by TLC (Eluent: n-Butanol/Acetic Acid/Water 4:1:1). The aldehyde spot (
) should disappear.
Isolation:
Scenario 1 (Precipitate forms): Filter hot. The product often crystallizes upon cooling.
Scenario 2 (Soluble product): Evaporate solvent to 20% volume. Add diethyl ether to precipitate the sulfonated product.
Purification: Recrystallize from Methanol/Water mixtures.
Application: Synthesis of Suramin Analogues
Suramin analogues often involve a "linker" strategy where CFBSA serves as the central electrophile reacting with complex naphthylamines.
Workflow Visualization:
The following diagram depicts the synthetic logic for creating a library of Suramin-like P2 receptor antagonists using CFBSA.
Figure 2: Synthetic workflow for Suramin analogues utilizing CFBSA as a headgroup linker.
Protocol Modification for Reductive Amination:
To stabilize the Schiff base (preventing hydrolysis in biological media), reduction is required:
Perform Protocol B (Ethanol reflux).
Cool to 0°C.
Add Sodium Borohydride (
) (1.5 eq) portion-wise.
Stir for 2 hours at room temperature.
Quench with dilute acetic acid.
The result is a stable secondary amine (benzylamine derivative).
Data Summary & Troubleshooting
Solvent Compatibility Table
Solvent
Solubility of CFBSA (Na Salt)
Reaction Rate
Workup Method
Water
High
Medium (Equilibrium limited)
Salting out (NaCl)
Methanol
Moderate
High
Ether precipitation
DMF/DMSO
High
High
Lyophilization / HPLC
Toluene
Insoluble
Low (Requires Phase Transfer)
Dean-Stark Trap
Troubleshooting Guide
Problem: No precipitate forms in Protocol A.
Cause: Product is too water-soluble (common with polysulfonated amines).
Solution: Evaporate water to dryness and recrystallize from MeOH/Ether. Alternatively, use dialysis (MWCO 500 Da) to remove salts if the product is large.
Problem: Low Yield / Starting Material remains.
Cause: Hydrolysis equilibrium dominates.
Solution: Switch to Protocol B with Molecular Sieves. Ensure pH is not too acidic (<3).
Problem: Darkening/Tarring.
Cause: Oxidation of the amine or aldehyde polymerization at high pH.
Solution: Perform reaction under Nitrogen (
) atmosphere. Keep pH < 6.
References
Synthesis of CFBSA: Process for preparing 2-chloro-5-formyl benzene sulphonic acid.[3] European Patent EP0038999B1. (1981).
Suramin Analogues: Wiedemar, N., et al. "Suramin: Effectiveness of analogues reveals structural features..." Experimental Parasitology, 260, 108744 (2024).[4] [4]
Schiff Base Protocols: Qin, W., et al. "Preparation and Characterization of Novel Schiff Base..." Journal of Contemporary Medical Sciences, 6(5). (2020).
Chemical Properties: PubChem Compound Summary for CID 3016197, 2-Chloro-5-formylbenzenesulfonic acid.
Disclaimer: This application note is for research purposes only. 2-Chloro-5-formylbenzenesulfonic acid is a skin and eye irritant. Handle with appropriate PPE (gloves, goggles) in a fume hood.
Application Note: Synthesis of Water-Soluble Schiff Bases using 2-Chloro-5-formylbenzenesulphonic Acid
This Application Note and Protocol guide details the use of 2-Chloro-5-formylbenzenesulphonic acid (sodium salt) as a specialized precursor for synthesizing water-soluble Schiff bases. Executive Summary Schiff bases (azo...
Author: BenchChem Technical Support Team. Date: February 2026
This Application Note and Protocol guide details the use of 2-Chloro-5-formylbenzenesulphonic acid (sodium salt) as a specialized precursor for synthesizing water-soluble Schiff bases.
Executive Summary
Schiff bases (azomethines) are pivotal in coordination chemistry and drug discovery. However, a frequent limitation of classical Schiff bases derived from simple benzaldehydes is their poor aqueous solubility, which hampers their utility in biological systems and green chemistry applications.
2-Chloro-5-formylbenzenesulphonic acid (CFBSA) serves as a strategic building block to overcome this limitation. It introduces three critical functionalities:
Formyl Group (-CHO): The reactive site for condensation with primary amines.
Sulfonic Acid Group (-SO₃H/Na): Imparts high water solubility to the resulting ligand and its metal complexes.
Chloro Substituent (-Cl): Provides steric bulk and electronic modulation (inductive withdrawal), influencing the stability and binding affinity of the final ligand.
This guide provides a validated protocol for coupling CFBSA with primary amines to generate hydrophilic Schiff bases suitable for biological assays and aqueous-phase catalysis.
Key Feature: The position of the formyl group (C5) relative to the chloro group (C2) and sulfonate (C1) creates a specific electronic environment. The electron-withdrawing chlorine atom at the para position to the formyl group increases the electrophilicity of the carbonyl carbon, potentially accelerating nucleophilic attack by amines compared to non-halogenated analogs.
Reaction Mechanism
The formation follows the standard nucleophilic addition-elimination pathway, but solvent choice is critical due to the ionic nature of the sulfonate group.
Nucleophilic Attack: The lone pair of the primary amine (R-NH₂) attacks the carbonyl carbon of CFBSA.
Proton Transfer: Formation of an unstable carbinolamine intermediate.
Dehydration: Acid-catalyzed elimination of water yields the imine (C=N) bond.
Critical Consideration: Unlike standard organic synthesis where water removal (Dean-Stark) drives the equilibrium, the high water solubility of CFBSA requires the use of polar protic solvents (Methanol/Water) or super-drying agents (molecular sieves) within the reaction vessel to shift the equilibrium toward the product.
Figure 1: Mechanistic pathway for the condensation of CFBSA with primary amines.[6]
Dissolve 1.0 mmol of Sodium 2-chloro-5-formylbenzenesulfonate in 10 mL of warm deionized water (50°C). Ensure complete dissolution; the solution should be clear.
Note: If using the free acid form, neutralize with 1.0 eq of NaHCO₃ to generate the sodium salt in situ for better solubility.
Step 2: Amine Addition
Dissolve 1.0 mmol (or 0.5 mmol if diamine) of the target Primary Amine in 10 mL of Methanol.
Add the amine solution dropwise to the aldehyde solution under constant stirring.
Step 3: Catalysis & Reflux
Add 2-3 drops of Glacial Acetic Acid to adjust pH to ~5-6. This catalyzes the dehydration step.[8]
Heat the mixture to reflux (approx. 70-80°C) for 4–6 hours.
Monitoring: Monitor reaction progress via TLC (eluent: Methanol/Chloroform 1:9). The disappearance of the aldehyde spot indicates completion.
Step 4: Isolation & Purification
Method A (Precipitation): If the product is less soluble in alcohol than water, reduce the volume by 50% via rotary evaporation and add 20 mL of cold Ethanol or Acetone. The sulfonated Schiff base typically precipitates as a salt.
Method B (Evaporation): If no precipitate forms, evaporate to dryness. Recrystallize the residue from a Water/Ethanol (1:4) mixture.
Step 5: Drying
Filter the solid product and wash with cold ether (to remove unreacted amine).
Dry in a vacuum desiccator over CaCl₂ for 24 hours.
Figure 2: Step-by-step synthesis workflow for CFBSA-derived Schiff bases.
Characterization & Expected Data
To validate the synthesis, compare the spectral data of the product against the starting material.
Technique
Parameter
Starting Material (CFBSA)
Product (Schiff Base)
FT-IR
C=O Stretch
Strong peak at ~1690 cm⁻¹
Absent
FT-IR
C=N Stretch
Absent
Strong peak at 1610–1640 cm⁻¹
¹H NMR
Aldehyde Proton (-CHO)
Singlet at ~10.0 ppm
Absent
¹H NMR
Azomethine Proton (-CH=N-)
Absent
Singlet at 8.2–8.8 ppm
Solubility
Water
High
High
Solubility
Chloroform
Insoluble
Generally Insoluble
Applications in Research
Aqueous-Phase Metal Sensing
The high water solubility of these ligands makes them ideal for detecting heavy metals in environmental samples without the need for organic co-solvents.
Protocol: Prepare a 10⁻⁵ M solution of the Schiff base in HEPES buffer (pH 7.4). Titrate with metal salts (Cu²⁺, Zn²⁺). Monitor fluorescence quenching or UV-Vis shifts.
Mechanism: The Nitrogen (imine) and Oxygen (sulfonate or phenolic if present) atoms chelate the metal, altering the ligand's photophysical properties.
Biological Activity (Antimicrobial)
Sulfonated Schiff bases have shown promise as antimicrobial agents due to their ability to disrupt bacterial cell walls while maintaining bioavailability in blood plasma.
Reference Context: Schiff bases derived from sulfonated aldehydes have been documented to inhibit E. coli and S. aureus growth [1, 2].
Troubleshooting Guide
Issue
Probable Cause
Corrective Action
No Precipitate
Product is too soluble in water.
Evaporate water completely and triturate the residue with hot ethanol.
Low Yield
Incomplete condensation.
Increase reflux time or add molecular sieves to the reaction flask to scavenge water.
Hydrolysis
Reversion to aldehyde/amine.
Avoid acidic workup. Store the product in a desiccator; Schiff bases are susceptible to hydrolysis in humid acidic conditions.
References
Reimann, M. J., et al. (2019).[9] Water-Soluble Sulfonate Schiff-Base Ligands as Fluorescent Detectors for Metal Ions in Drinking Water and Biological Systems. ACS Omega.[9] [Link]
Kozak, M., et al. (2024). New Water-Soluble (Iminomethyl)benzenesulfonates Derived from Biogenic Amines for Potential Biological Applications. International Journal of Molecular Sciences. [Link]
PubChem. (2025).[5] 2-Chloro-5-formylbenzenesulfonic acid (Compound Summary). National Library of Medicine. [Link][5]
Author: BenchChem Technical Support Team. Date: February 2026
Executive Technical Overview
Compound Identity:
Chemical Name: 2-Chloro-5-formylbenzenesulphonic acid (often isolated as Sodium 2-chloro-5-formylbenzenesulfonate).
CAS (Sodium Salt): 40566-58-3
Structure: A benzene ring substituted with a chlorine atom (C2), a formyl/aldehyde group (C5), and a sulfonic acid group (C1).
The Purification Challenge:
This molecule presents a "Triad of Instability" for purification:
Amphiphilic Solubility: The sulfonic acid group confers extreme water solubility, making extraction into organic solvents difficult.
Aldehyde Reactivity: The formyl group is susceptible to oxidation (to carboxylic acid) and disproportionation (Cannizzaro reaction) under basic conditions.
Ionic "Stickiness": As a strong acid/salt, it traps inorganic salts (NaCl, Na₂SO₄) within its crystal lattice, requiring specific "desalting" protocols.
Interactive Troubleshooting Modules
Module A: Isolation from Synthesis Mixture (Crude Work-up)
Q: I quenched my sulfonation reaction on ice, but no precipitate formed. How do I recover my product?
A: The sulfonic acid is likely too soluble in the dilute acid matrix. You must leverage the Common Ion Effect .
Mechanism: The high hydration energy of the sulfonate group keeps it dissolved. Adding an excess of a common ion (Na⁺ or H⁺) disrupts this hydration shell and forces precipitation.
Protocol:
For Sodium Salt: Add solid NaCl to the aqueous solution until saturation (approx. 20-25% w/v). Cool to 0–4°C. The product will precipitate as the sodium sulfonate.
For Free Acid: Slowly add concentrated HCl or H₂SO₄ to bring the acid concentration to >40%. Caution: Exothermic.
Critical Check: If the solution remains clear, your product concentration may be <10%. Evaporate (Rotavap) to reduce volume by 50% before salting out.
Q: My crude solid is grey/black. Is this the product?A: No. This is likely charred organic matter or polymerized aldehyde.
The Fix:
Dissolve the crude solid in minimal hot water (80°C).
Add Activated Carbon (5% w/w relative to solute). Stir for 30 mins.
Hot Filtration: Filter through Celite while hot to remove carbon and insoluble polymers.
Cool filtrate slowly to induce crystallization.
Module B: Purification & Desalting (High Purity)
Q: My elemental analysis shows 15% excess Sodium/Chloride. How do I remove inorganic salts?A: Recrystallization from water alone often fails to remove trapped NaCl. You need a Solvent Polarity Shift .
Table 1: Desalting Solvent Systems
Method
Solvent System
Mechanism
Target Purity
Standard
Water (pH 1.5)
Acid suppression of ionization (for free acid).
>90%
Desalting
Ethanol/Water (80:20)
Inorganic salts (NaCl/Na₂SO₄) are insoluble in ethanol; the organic sulfonate dissolves.
>98%
Resin
Ion Exchange (H-Form)
Physically exchanges Na⁺ for H⁺.
>99% (Free Acid)
Q: The aldehyde peak in NMR (approx. 10 ppm) is diminishing, and a new peak at 12 ppm appears. Why?A: You are observing Oxidation to Benzoic Acid .
Cause: Exposure to air while wet, or drying at high temperatures (>60°C) without vacuum.
The Fix:
Always dry under vacuum with a Nitrogen bleed.
Store under Argon.
Rescue: If oxidation is <5%, recrystallize from water. The carboxylic acid derivative is less soluble than the sulfonic acid and may precipitate first or remain in the mother liquor depending on pH (keep pH < 2 to keep acid protonated and less soluble).
Module C: Analytical Chromatography (HPLC)
Q: My HPLC peaks are tailing severely. I cannot separate the isomer.A: Sulfonic acids interact strongly with residual silanols on C18 columns.
Solution: You must use an Ion-Pairing Agent or High Ionic Strength Buffer.
Recommended Method:
Column: C18 Polar-Embedded (e.g., Phenomenex Luna Omega or Waters Atlantis).
Mobile Phase A: 20 mM Ammonium Formate (pH 3.0).[1]
Gradient: 0% B to 40% B over 15 mins. (Keep organic low; sulfonates elute early).
Note: If tailing persists, add 5 mM Tetrabutylammonium Hydroxide (TBAH) to Mobile Phase A (Ion-Pairing mode).
Visual Workflow: Isolation Logic
The following diagram illustrates the decision matrix for isolating the product from a crude sulfonation mixture.
Caption: Logical workflow for isolating 2-chloro-5-formylbenzenesulfonic acid from crude synthesis mixtures, distinguishing between salt and free acid pathways.
Detailed Experimental Protocols
Protocol A: The "Salting Out" Purification (Sodium Salt)
Best for: Removing water-soluble organic impurities.
Dissolution: Dissolve 10 g of crude material in 30 mL of distilled water at 60°C.
Filtration: If the solution is cloudy, filter hot through a 0.45 µm membrane (removes unreacted aldehyde).
Salting Out: Add 8 g of NaCl (high purity) to the hot solution. Stir until dissolved.
Crystallization: Cool slowly to Room Temperature (RT), then to 0°C in an ice bath. Stir for 2 hours.
Collection: Filter the white precipitate.
Wash: Wash with Ice-Cold Saturated NaCl solution (Do NOT wash with pure water; you will lose product).
Desalting (Optional): To remove excess NaCl, suspend the solid in hot Ethanol (95%). The sulfonate dissolves; NaCl remains solid. Filter off the NaCl and evaporate the Ethanol.
Best for: Specific isolation of the aldehyde functionality, separating it from non-aldehyde sulfonates.
Adduct Formation: Dissolve crude sulfonate in water (pH 5). Add 1.1 equivalents of Sodium Bisulfite (NaHSO₃). Stir for 1 hour.
Wash: The bisulfite adduct is often less soluble or can be precipitated with Ethanol. Filter and wash with Ethanol (removes non-aldehyde impurities).
Regeneration: Suspend the adduct in water. Adjust pH to <1 using dilute H₂SO₄ and heat to 40°C with Nitrogen sparging (to remove SO₂).
Isolation: Isolate the regenerated product via the "Salting Out" method (Protocol A).
References & Authoritative Sources
Synthesis & Isolation: Process for preparing 2-chloro-5-formyl benzene sulphonic acid. EP0038999B1. (Describes the salting out of the sodium salt and acid hydrolysis).
Chemical Data: Sodium 2-chloro-5-formylbenzenesulphonate (CID 23684562). PubChem. (Confirming structure and salt forms).
HPLC Methodology: Separation of Benzenesulfonic acid derivatives on Reverse Phase Columns. SIELC Technologies.[2][3] (General protocols for sulfonated aromatics using mixed-mode or RP conditions).
General Solubility Principles: Solubility of Sulfonates and Salting Out effects. BenchChem Technical Notes.
Disclaimer: These protocols are for research use only. Always consult the Safety Data Sheet (SDS) before handling sulfonated aromatics and oleum derivatives.
Optimizing reaction conditions for the sulfonation of 4-chlorobenzaldehyde
Welcome to the technical support center for the sulfonation of 4-chlorobenzaldehyde. This guide is designed for researchers, scientists, and professionals in drug development.
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support center for the sulfonation of 4-chlorobenzaldehyde. This guide is designed for researchers, scientists, and professionals in drug development. Here, you will find in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help you navigate the complexities of this important chemical transformation. Our goal is to provide you with the expertise and practical insights needed to optimize your reaction conditions, maximize yields, and ensure the purity of your final product.
I. Reaction Overview and Key Challenges
The sulfonation of 4-chlorobenzaldehyde is a critical reaction for the synthesis of various pharmaceutical intermediates and other fine chemicals. The introduction of a sulfonic acid group onto the aromatic ring significantly alters the molecule's polarity and reactivity, opening up avenues for further functionalization. However, like many electrophilic aromatic substitutions, this process is not without its challenges. The presence of both a deactivating, ortho-para directing chloro group and a deactivating meta-directing aldehyde group on the benzene ring makes the regioselectivity and efficiency of the reaction sensitive to the chosen conditions.
Common hurdles that researchers may encounter include:
Low Conversion Rates: Incomplete reaction leading to a significant amount of unreacted 4-chlorobenzaldehyde.
Byproduct Formation: The potential for oxidation of the aldehyde, or other side reactions, can complicate purification and reduce the overall yield.
Poor Regioselectivity: While the sulfonic acid group is expected to add at the position ortho to the chloro group (position 2), other isomers may form under certain conditions.
Difficult Product Isolation: The high polarity of the resulting sulfonic acid can make its isolation and purification from the reaction mixture challenging.
This guide will address these issues head-on, providing you with the knowledge to anticipate and overcome them.
II. Troubleshooting Guide & FAQs
This section is structured in a question-and-answer format to directly address specific problems you might encounter during your experiments.
Q1: My reaction has a low yield, and I see a lot of starting material remaining. What are the likely causes and how can I improve conversion?
A1: Low conversion is a common issue and can often be traced back to several factors:
Insufficiently Strong Sulfonating Agent: For this deactivated ring, a potent sulfonating agent is often necessary. If you are using concentrated sulfuric acid alone, the reaction may be slow. Consider using fuming sulfuric acid (oleum), which contains dissolved sulfur trioxide (SO₃) and is a much more powerful electrophile.[1][2][3] The reaction with oleum is typically more efficient.[1]
Inadequate Reaction Temperature: While initial addition of the aldehyde to the acid should be done at a low temperature (e.g., 15-20°C) to control the exothermic reaction, the subsequent reaction often requires heating to proceed at a reasonable rate.[1] A temperature of around 70°C for several hours is a good starting point.[1]
Reaction Time: Ensure the reaction is running for a sufficient duration. A typical reaction time can be up to 16 hours.[1] Monitor the reaction progress using a suitable analytical technique like HPLC to determine the optimal reaction time.
Alternative Sulfonating Agents: For a milder, though potentially slower, reaction that can be easier to control, consider using sodium sulfite (Na₂SO₃) or sodium metabisulfite in the presence of a catalyst.[4][5] These reactions are often performed in an aqueous medium at elevated temperatures and pressures.[5]
Q2: I'm observing the formation of an unexpected byproduct. What could it be and how can I prevent it?
A2: The most likely byproduct is 4-chlorobenzoic acid, formed by the oxidation of the aldehyde group. This is particularly a risk when using strong oxidizing agents or if air is not excluded from the reaction. To minimize this:
Control Reaction Temperature: Excessive temperatures can promote oxidation. Maintain the recommended temperature range for your chosen method.
Inert Atmosphere: Running the reaction under an inert atmosphere, such as nitrogen, can help prevent aerial oxidation.
Choice of Reagents: If oxidation is a persistent problem, consider using a sulfonating method that does not involve harsh oxidizing conditions. The use of sodium sulfite or metabisulfite is less likely to cause oxidation compared to hot fuming sulfuric acid.[4][5]
Disproportionation: In alkaline conditions, such as with sodium sulfite, a Cannizzaro-type disproportionation reaction can occur, leading to the formation of both 4-chlorobenzoic acid and 4-chlorobenzyl alcohol.[5] Careful control of pH is crucial in these methods.
Q3: How can I be sure of the regioselectivity of the sulfonation? Am I getting the desired 4-chloro-2-sulfobenzaldehyde?
A3: The directing effects of the substituents on the ring are key. The chloro group is ortho, para-directing, while the aldehyde group is meta-directing. The sulfonic acid group will preferentially add to the position that is activated by the chloro group and not strongly deactivated by the aldehyde. Therefore, the primary product is expected to be 4-chloro-2-sulfobenzaldehyde.
To confirm the regioselectivity:
NMR Spectroscopy: ¹H and ¹³C NMR are powerful tools for structure elucidation. The substitution pattern will result in a characteristic splitting pattern and chemical shifts for the aromatic protons and carbons.
Chromatographic Analysis: Techniques like HPLC can be used to separate different isomers if they are present. Co-injection with a known standard, if available, can confirm the identity of the major product.
Q4: I'm having trouble isolating my sulfonated product. What is the best way to purify it?
A4: The high polarity of the sulfonic acid can make extraction with organic solvents difficult. A common and effective method for isolation is "salting out":
Quenching: After the reaction is complete, the mixture is carefully poured onto ice water. This is a highly exothermic step and should be done with caution.[1]
Precipitation: The sodium salt of the sulfonic acid is often less soluble in water than the free acid, especially in the presence of a high concentration of salt. Add a saturated solution of sodium chloride (NaCl) to the aqueous solution to precipitate the sodium 4-chloro-2-sulfobenzaldehydate.[1]
Filtration: The precipitated solid can then be collected by vacuum filtration.[1]
Recrystallization: The crude product can be further purified by recrystallization from a suitable solvent, such as aqueous ethanol.[4] To obtain the free sulfonic acid, the sodium salt can be dissolved in water and acidified with a strong acid like HCl, followed by recrystallization.[1]
III. Experimental Protocols
Here are two detailed protocols for the sulfonation of 4-chlorobenzaldehyde.
Protocol 1: Sulfonation with Fuming Sulfuric Acid
This method is a classic approach that generally provides good yields but requires careful handling of corrosive reagents.
Materials:
4-Chlorobenzaldehyde
Fuming sulfuric acid (20% SO₃)
Ice
Sodium chloride (NaCl)
Deionized water
Round-bottom flask with a stirrer
Dropping funnel
Ice bath
Vacuum filtration apparatus
Procedure:
In a round-bottom flask equipped with a mechanical stirrer and a dropping funnel, carefully add the fuming sulfuric acid.
Cool the flask in an ice bath to maintain a temperature between 15-20°C.[1]
Slowly add 4-chlorobenzaldehyde dropwise to the cooled and stirred fuming sulfuric acid, ensuring the temperature does not exceed 20°C.[1]
After the addition is complete, slowly heat the reaction mixture to 70°C and maintain this temperature for 16 hours with continuous stirring.[1]
Cool the mixture to room temperature.
In a separate large beaker, prepare a mixture of crushed ice and water.
Carefully and slowly pour the reaction mixture onto the ice-water with vigorous stirring in a well-ventilated fume hood.
To precipitate the product, add solid NaCl to the solution until it is saturated.
Collect the precipitated sodium 4-chloro-2-sulfobenzaldehydate by vacuum filtration.[1]
The crude product can be recrystallized from aqueous ethanol to improve purity.
Protocol 2: Sulfonation with Sodium Metabisulfite (Aqueous Method)
This method is milder and avoids the use of fuming sulfuric acid but may require a catalyst and longer reaction times.[4]
Materials:
4-Chlorobenzaldehyde
Sodium metabisulfite
Tetrabutylammonium bromide (catalyst)
Water
Hydrochloric acid (HCl)
Three-necked flask with a condenser and stirrer
Procedure:
To a three-necked flask, add 4-chlorobenzaldehyde, water, and tetrabutylammonium bromide.[4]
Heat the mixture to 60°C with stirring for 10 minutes.[4]
In a separate beaker, dissolve sodium metabisulfite in water.[4]
Add the sodium metabisulfite solution dropwise to the reaction mixture over about 30 minutes.[4]
Increase the reaction temperature to approximately 70-80°C and maintain for 8-12 hours.[4]
After the reaction is complete, cool the mixture.
Transfer the reaction solution to a beaker and acidify with dilute HCl to a pH of 1.0.[4]
Cool the solution to induce crystallization of the 4-chloro-2-sulfobenzaldehyde.
Collect the crystals by vacuum filtration and dry.
The product can be further purified by recrystallization from absolute ethanol.[4]
IV. Data Presentation
Parameter
Method 1: Fuming Sulfuric Acid
Method 2: Sodium Metabisulfite
Sulfonating Agent
Fuming Sulfuric Acid (20% SO₃)
Sodium Metabisulfite
Catalyst
None
Tetrabutylammonium Bromide
Reaction Temperature
15-20°C (addition), 70°C (reaction)
60°C (initial), 70-80°C (reaction)
Reaction Time
~16 hours
8-12 hours
Work-up
Quenching in ice, salting out
Acidification, crystallization
Advantages
Higher reactivity, potentially higher yield
Milder conditions, avoids fuming acid
Disadvantages
Harsh, corrosive reagents
May require a catalyst, longer time
V. Visualizing the Workflow
To aid in understanding the experimental process, the following diagrams illustrate the key steps in each protocol.
Caption: Workflow for Sulfonation with Fuming Sulfuric Acid.
Caption: Workflow for Sulfonation with Sodium Metabisulfite.
VI. References
ResearchGate. (n.d.). Effect of Catalyst and on the sulfonation of aromatic compounds. Retrieved from [Link]
Google Patents. (n.d.). CN110845371A - A kind of method for synthesizing o-sulfonic acid benzaldehyde under normal pressure. Retrieved from
SIELC Technologies. (2018, February 16). 4-Chlorobenzaldehyde. Retrieved from [Link]
ASIA Chemical. (2025, May 23). Optimization Strategies For Sulfonation Processes To Enhance Production Efficiency. Retrieved from [Link]
ResearchGate. (n.d.). Optimization of conditions in the reaction of 4-chlorobenzaldehyde (1),.... Retrieved from [Link]
Wiley Online Library. (n.d.). Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4. Retrieved from [Link]
Pearson+. (n.d.). Unlike most other electrophilic aromatic substitutions, sulfonati.... Retrieved from [Link]
Google Patents. (n.d.). CN104262208A - Method for combined production of o-benzaldehyde sulfonic acid sodium salt and o-chlorobenzoic acid. Retrieved from
Chemithon. (1997). Sulfonation and Sulfation Processes. Retrieved from [Link]
Organic Syntheses. (n.d.). p-CHLOROBENZALDEHYDE. Retrieved from [Link]
Wikipedia. (n.d.). Aromatic sulfonation. Retrieved from [Link]
Purechemistry. (2023, April 4). Aromatic sulphonation reaction. Retrieved from [Link]
Degradation pathways of "2-Chloro-5-formylbenzenesulphonic acid" under stress conditions
Welcome to the technical support center for "2-Chloro-5-formylbenzenesulphonic acid." This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical answers to chall...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support center for "2-Chloro-5-formylbenzenesulphonic acid." This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical answers to challenges encountered during forced degradation studies. Our focus is on elucidating degradation pathways by explaining the causality behind experimental choices and providing robust, self-validating protocols.
Frequently Asked Questions (FAQs): The Fundamentals of Forced Degradation
Q1: Why are forced degradation studies necessary for a compound like 2-Chloro-5-formylbenzenesulphonic acid?
A1: Forced degradation studies, or stress testing, are a cornerstone of pharmaceutical development and are mandated by regulatory bodies like the ICH.[1][2] For an active pharmaceutical ingredient (API) or a key intermediate, these studies serve multiple critical purposes:
Pathway Elucidation: They help identify the most probable degradation products, which is essential for understanding the molecule's inherent stability.[2][3]
Method Development: The results are crucial for developing and validating stability-indicating analytical methods (e.g., HPLC) that can separate and quantify the parent compound from its degradants.[4]
Formulation & Packaging: Understanding how the compound degrades under heat, light, or hydrolysis informs the development of stable formulations and the selection of appropriate packaging and storage conditions.[2]
Safety Assessment: Identifying potential degradants is the first step in assessing their potential toxicity.
Q2: What are the key functional groups on 2-Chloro-5-formylbenzenesulphonic acid, and how might they influence its degradation?
A2: The structure of 2-Chloro-5-formylbenzenesulphonic acid contains three key functional groups on a benzene ring, each with distinct chemical properties that dictate its stability:
Sulphonic Acid Group (-SO₃H): This is a strong acid group. The carbon-sulfur (C-S) bond in aromatic sulphonic acids can be susceptible to cleavage (desulfonation) under hydrothermal or strong acidic conditions.[5]
Formyl Group (-CHO): The aldehyde functionality is prone to oxidation, readily converting to a carboxylic acid (-COOH). It can also participate in other reactions like condensation or polymerization under certain conditions.
Chloro Group (-Cl): The C-Cl bond is generally stable but can be cleaved under high-energy conditions, such as intense UV light (photolysis), potentially leading to dechlorination.[6]
Troubleshooting Guide 1: Hydrolytic Degradation
Hydrolysis is the degradation of a compound by reaction with water, often catalyzed by acid or base.[7]
Q3: My compound shows no degradation in neutral water, even at elevated temperatures. Is this expected?
A3: Yes, this is plausible. While the sulphonic acid group can be hydrolyzed, this C-S bond is significantly more stable than, for example, an ester or amide bond.[5][7] To induce degradation, catalysis by a strong acid or base is typically required. The goal of a forced degradation study is to achieve 5-20% degradation; if no degradation occurs, the conditions are not stringent enough.[3][8]
Q4: What is the likely degradation product under acidic hydrolysis, and what is the mechanism?
A4: The most probable degradation pathway under strong acid and heat (hydrothermal conditions) is desulfonation . This involves the cleavage of the carbon-sulfur bond, replacing the sulphonic acid group with a hydrogen atom from water.
Predicted Product: 4-Chlorobenzaldehyde.
Mechanism: This is essentially the reverse of electrophilic aromatic sulfonation. In the presence of aqueous acid and heat, the protonated sulphonic acid group becomes a good leaving group, and it is displaced by a proton.
Experimental Protocol: Acid & Base Hydrolysis
Preparation: Prepare three solutions of 2-Chloro-5-formylbenzenesulphonic acid (e.g., 1 mg/mL) in:
Incubation: Store the solutions at 60°C. If no degradation is observed after 24 hours, consider increasing the temperature or the concentration of the acid/base.[1]
Sampling: Withdraw aliquots at predetermined time points (e.g., 2, 6, 12, 24 hours).
Neutralization: Immediately neutralize the acidic samples with an equivalent amount of base (e.g., 0.1 M NaOH) and the basic samples with an equivalent amount of acid (e.g., 0.1 M HCl) to halt the degradation reaction before analysis.
Analysis: Analyze all samples, including an unstressed control (time zero), by a suitable stability-indicating HPLC-UV method.[3]
Troubleshooting Guide 2: Oxidative Degradation
Oxidation involves the loss of electrons, often through reaction with an oxidizing agent. For organic molecules, this frequently means the gain of oxygen or loss of hydrogen.
Q5: I am performing an oxidative stress study with hydrogen peroxide (H₂O₂), but the results are inconsistent. What could be the cause?
A5: Inconsistency in oxidative studies can arise from several factors:
Peroxide Concentration: Hydrogen peroxide is a common choice for oxidative stress testing.[1][2] If the concentration is too high, it can lead to rapid and extensive degradation, forming secondary and tertiary degradants that complicate analysis. A typical starting concentration is 3% H₂O₂.
Temperature: The rate of oxidation is highly temperature-dependent. Ensure your experiment is conducted at a constant, controlled temperature.
Trace Metals: Trace metal ions can catalyze the decomposition of H₂O₂, leading to variability. Using high-purity water and scrupulously clean glassware is essential.
Q6: What is the primary site of oxidation on 2-Chloro-5-formylbenzenesulphonic acid?
A6: The aldehyde (formyl) group is the most susceptible to oxidation.
Mechanism: The aldehyde is oxidized to a carboxylic acid. This is a very common transformation and is expected to be the major degradation pathway under mild oxidative conditions.
Experimental Protocol: Oxidative Degradation
Preparation: Prepare a solution of the compound (e.g., 1 mg/mL) in a suitable solvent (e.g., water or a water/acetonitrile mixture).
Stress Application: Add hydrogen peroxide to the solution to a final concentration of 3% v/v.
Incubation: Store the solution at room temperature or slightly elevated temperature (e.g., 40-50°C) in the dark to prevent any photolytic contribution.
Sampling & Analysis: Withdraw aliquots at various time points and analyze directly by HPLC. No quenching step is typically required, but samples should be analyzed promptly.
Troubleshooting Guide 3: Photolytic and Thermal Degradation
Q7: After exposing my compound to ICH-specified light conditions, I see many small peaks in my chromatogram, and my mass balance is poor. How do I interpret this?
A7: The formation of multiple small peaks and poor mass balance (the sum of the parent compound and all degradants is significantly less than 100%) is common in photostability studies.
Mechanism: High-energy UV light can induce complex radical-based reactions.[9] This can lead to multiple degradation pathways occurring simultaneously, including dechlorination, ring hydroxylation, or even polymerization, resulting in a complex mixture of products.
Troubleshooting:
Wavelength: Ensure you are using a light source that complies with ICH Q1B guidelines, which specifies exposure to both cool white fluorescent and near-ultraviolet light.[2]
Solution vs. Solid State: Perform the study on the compound in both the solid state and in solution, as degradation pathways can differ significantly.
Mass Balance: Poor mass balance may indicate the formation of non-UV active or volatile degradants, or products that do not elute from the HPLC column. Using a mass spectrometer (LC-MS) can help identify these.[10]
Q8: What should I expect from thermal stress testing?
A8: Thermal degradation, in the absence of water (dry heat), tests the intrinsic stability of the molecule at elevated temperatures. For 2-Chloro-5-formylbenzenesulphonic acid, potential pathways include:
Desulfonation: Similar to acidic hydrolysis, heat can provide the energy to cleave the C-S bond.
Decomposition/Charring: At very high temperatures, more extensive decomposition can occur, potentially leading to the release of gases like SO₂ or HCl and the formation of insoluble char.[11][12]
Summary of Stress Conditions
Stress Type
Condition
Temperature
Duration
Potential Primary Degradant
Acid Hydrolysis
0.1 M - 1 M HCl
60 - 80°C
24 - 72 hours
4-Chlorobenzaldehyde
Base Hydrolysis
0.1 M - 1 M NaOH
60 - 80°C
24 - 72 hours
Varies; potential for complex reactions
Oxidation
3% - 30% H₂O₂
Room Temp - 50°C
6 - 24 hours
2-Chloro-5-carboxybenzenesulphonic acid
Thermal
Dry Heat
80 - 100°C
1 - 5 days
4-Chlorobenzaldehyde / Decomposition
Photolytic
ICH Q1B Option 2
Ambient
As per ICH
Complex mixture; potential dechlorination
Visualizing Workflows and Pathways
General Forced Degradation Workflow
Caption: General experimental workflow for forced degradation studies.
Potential Degradation Pathways of 2-Chloro-5-formylbenzenesulphonic acid
Caption: Predicted degradation pathways under different stress conditions.
References
MedCrave online. (2016, December 14). Forced Degradation Studies. Available from: [Link]
Google Patents. (1985). EP0038999B1 - Process for preparing 2-chloro-5-formyl benzene sulphonic acid.
SciSpace. (2016, December 14). Forced Degradation Studies. Available from: [Link]
ACS Publications. (2004). Major Degradation Product Identified in Several Pharmaceutical Formulations against the Common Cold. Analytical Chemistry. Available from: [Link]
Biomedical Journal of Scientific & Technical Research. (2022, November 30). Forced Degradation – A Review. Available from: [Link]
BioPharm International. (2011). Forced Degradation Studies: Regulatory Considerations and Implementation. Available from: [Link]
PubMed. (2005, November 15). Mechanochemical degradation of aromatic sulfonic acids. Available from: [Link]
The Pharmaceutical Journal. (2010, October 9). Understanding the chemical basis of drug stability and degradation. Available from: [Link]
MDPI. (2010, April 1). Analysis of Impurities and Degradants in Pharmaceuticals by High Resolution Tandem Mass Spectrometry and On-line H/D Exchange LC/MS. Available from: [Link]
Kops - University of Konstanz. (1991). Initial steps in the degradation of benzene sulfonic acid, 4-toluene suifonic acids, and orthanilate by Alcaligenes sp. strain O-1. Available from: [Link]
PubMed. (2022, June 5). Degradation of 2-phenylbenzimidazole 5-sulfonic acid by UV/chlorine advanced oxidation technology: Kinetic model, degradation byproducts and reaction pathways. Available from: [Link]
Frontiers. (2024, September 18). Solubilization and enhanced degradation of benzene phenolic derivatives—Bisphenol A/Triclosan using a biosurfactant producing white rot fungus Hypocrea lixii S5 with plant growth promoting traits. Available from: [Link]
PubChem. 2-Chloro-5-formylbenzenesulphonic acid. Available from: [Link]
Brandeis ScholarWorks. (2014). Hydrothermal degradation of model sulfonic acid compounds: Probing the relative sulfur–carbon bond strength in water. Available from: [Link]
Biomedical Journal of Scientific & Technical Research. (2022, November 30). Forced Degradation – A Review. Available from: [Link]
ScienceDirect. (2013). Forced degradation and impurity profiling. Journal of Pharmaceutical and Biomedical Analysis. Available from: [Link]
Iranian Journal of Environmental Health Science & Engineering. (2011). PHOTOCATALYTIC DEGRADATION OF LINEAR ALKYL BENZENE SOLFUNATE FROM AQUEOUS SOLUTION BY TIO NANOPARTICLES. Available from: [Link]
ResearchGate. (2016). Identification of Impurities and Degradation Products in Pharmaceutical Products- Role of Hyphenated Techniques. Available from: [Link]
PubMed. (2001). Degradation of 2,4,5-trichlorophenoxyacetic acid by a Nocardioides simplex culture. Available from: [Link]
LCGC International. (2020, November 1). Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies. Available from: [Link]
MDPI. (2020, July 7). On the Stability and Degradation Pathways of Venetoclax under Stress Conditions. Available from: [Link]
International Journal of Research in Pharmaceutical and Chemical Sciences. (2018). STABILITY INDICATING RP-HPLC METHOD FOR SIMULTANEOUS DETERMINATION OF AZELNIDIPINE AND CHLORTHALIDONE IN PHARMACEUTICAL DOSAGE F. Available from: [Link]
SciSpace. (2013). Stability-Indicating Validated Novel RP-HPLC Method for Simultaneous Estimation of Methylparaben, Ketoconazole, and Mometasone F. Available from: [Link]
IRIS-AperTO - UniTo. (2017, May 25). photocatalytic degradation of aromatic sulfonates present in industrial percolates. Available from: [Link]
Thermo Fisher Scientific. (2025, September 24). SAFETY DATA SHEET - 2-Amino-4-chloro-5-methylbenzenesulfonic acid. Available from: [Link]
Science.gov. forced degradation products: Topics by Science.gov. Available from: [Link]
ResearchGate. (2025, August 9). Degradation of 2-phenylbenzimidazole 5 sulfonic acid by UV/Chlorine Advanced Oxidation Technology; Kinetic model, degradation byproducts and reaction pathways | Request PDF. Available from: [Link]
MDPI. (2023, August 3). Degradation of 2-Chlorophenol in Aqueous Solutions Using Persulfate Activated by Biochar Supported Sulfide-Modified Nanoscale Zero-Valent Iron: Performance and Mechanisms. Available from: [Link]
Author: BenchChem Technical Support Team. Date: February 2026
Subject: Managing Exotherm & Process Safety for 2-Chloro-5-formylbenzenesulfonic Acid Synthesis
Ticket ID: CHEM-SULF-005
Responder: Dr. A. Vance, Senior Application Scientist
Introduction: Respecting the Chemistry
You are likely here because your reaction either turned into a black tar, solidified into an unstirrable mass, or erupted during quenching. Synthesizing 2-Chloro-5-formylbenzenesulfonic acid is a deceptively simple electrophilic aromatic substitution that carries significant process risks.
The challenge is twofold:
Thermodynamic Violence: You are mixing an oxidizable substrate (an aldehyde) with a potent oxidizing and dehydrating agent (Oleum).
Competing Kinetics: You need enough heat to drive sulfonation at the meta position (relative to the aldehyde) but must avoid the temperature threshold where the aldehyde oxidizes to a carboxylic acid (2-chloro-5-sulfobenzoic acid) or polymerizes.
This guide replaces standard textbook procedures with field-hardened protocols designed to manage the exotherm and ensure reproducibility.
Module 1: The Thermodynamics of Destruction
Before you touch the glassware, understand the thermal profile. The reaction of 2-chlorobenzaldehyde with oleum (
) is not just exothermic; it is autocatalytic regarding viscosity. As the sulfonic acid forms, the mixture thickens, reducing heat transfer efficiency and creating "hot spots" that lead to charring.
Process Control Logic
The following diagram illustrates the critical control points where thermal runaway is most likely to occur.
Figure 1: Critical Process Control Points. Note the feedback loop during the addition phase; this is where 80% of failures occur.
Module 2: The Protocol (Standard Operating Procedure)
Do not use 65% Oleum unless you have a cryostat and specialized high-surface-area cooling. For standard lab setups, 20-30% Oleum is the safety/yield "sweet spot" [1].
Reagents & Stoichiometry
Component
Role
Specification
Stoichiometry
2-Chlorobenzaldehyde
Substrate
>98% Purity, Dry
1.0 equiv
Oleum (20-25% )
Reagent
Free of Nitrates
2.0 - 2.5 equiv
Sodium Chloride
Salting Out
Solid, granular
As needed
Step-by-Step Execution
Step 1: The Cold Addition (Exotherm Management)
Setup: 3-neck flask, overhead mechanical stirrer (magnetic stirring will fail due to viscosity), internal thermometer, dropping funnel.
Charge: Add Oleum to the flask. Cool to 10–15°C using an ice/salt bath.
Addition: Add 2-chlorobenzaldehyde dropwise.
Critical: The temperature MUST NOT exceed 25°C (ideally keep < 20°C).
Why? Above 30°C during initiation, the aldehyde group is prone to oxidation by free
, leading to sulfobenzoic acid impurities [2].
Step 2: The Thermal Ramp (Driving Conversion)
Once addition is complete, the mixture will be a viscous, pale brown liquid.
Remove the ice bath. Allow to reach room temperature over 30 minutes.
Heat: Slowly ramp temperature to 70–85°C .
Hold Time: 12–16 hours [3].
Observation: The color will darken to deep brown. If it turns black/tar-like, your temperature is too high.
Step 3: The "Drowning" (Quenching)
Cool: Bring reaction mass back to 20°C.
Prepare: A large beaker with crushed ice (approx. 5x the weight of the reaction mass).
Action: Pour the reaction mixture into the ice. NEVER pour water/ice into the oleum mixture.
Control: Maintain quench temperature < 10°C to maximize precipitation of the acid/salt.[1]
Module 3: Troubleshooting HQ (FAQ)
Q1: My reaction mixture turned into a solid black rock. What happened?A: You likely experienced a "thermal runaway" or "charring" event.
Cause: The addition of aldehyde was too fast, causing a localized temperature spike > 50°C, or the heating phase exceeded 100°C.
Fix: Use an overhead stirrer with high torque. Ensure the internal temperature probe is submerged. Limit addition temperature to 20°C.
Q2: I have low yield, and NMR shows starting material (2-chlorobenzaldehyde).A: Incomplete sulfonation.
Cause: Either the Oleum was "wet" (actually just conc.
) or the reaction temperature was too low (e.g., kept at 40°C instead of 80°C).
Fix: Ensure Oleum is fresh (fuming). The reaction requires the 70–85°C heating phase to drive the substitution on the deactivated ring.
Q3: The product didn't precipitate when I poured it onto ice.A: 2-Chloro-5-formylbenzenesulfonic acid is highly water-soluble.
Fix: You need to "salt it out."[1] Add solid Sodium Chloride (NaCl) to the quenched solution until saturation. The product will crash out as the Sodium salt (Sodium 2-chloro-5-formylbenzenesulfonate).
Alternative: If you need the free acid, you must use high concentrations of
(40-60%) in the hydrolysis step and cool to 0°C [2].
Q4: How do I remove the inorganic salts from my product?A: Recrystallization.
Protocol: Dissolve the crude salt in the minimum amount of hot water. If colored impurities persist, treat with activated carbon, filter hot, and allow to crystallize slowly.
Module 4: Decision Tree for Troubleshooting
Use this logic flow to diagnose issues during the experiment.
Figure 2: Real-time troubleshooting logic for common synthesis failures.
References
BenchChem. (2025).[1][2][3] Application Notes and Protocols for the Sulfonation of 2-Chlorobenzaldehyde. Retrieved from
Roser, H. et al. (1981). Process for preparing 2-chloro-5-formyl benzene sulphonic acid. European Patent EP0038999B1. Retrieved from
Venkateswarlu, A. (2016). Process for preparation of isosulfan blue. US Patent US9353050B2. Retrieved from
Organic Syntheses. (1941).[4] p-Acetaminobenzenesulfonyl Chloride (General Sulfonation Handling). Coll. Vol. 1, p. 8. Retrieved from
Disclaimer: This guide is for educational purposes for trained chemists. Oleum is extremely hazardous. Always work in a functioning fume hood with appropriate PPE (Face shield, acid-resistant gloves).
Strategic Analysis of 2-Chloro-5-formylbenzenesulfonic Acid: Structural Confirmation & Isomer Differentiation
Executive Summary 2-Chloro-5-formylbenzenesulfonic acid (CFBSA) (CAS: 80284-63-5; Sodium Salt CAS: 40566-58-3) is a critical intermediate in the synthesis of reactive dyes and pharmaceutical analogs (e.g., suramin deriva...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
2-Chloro-5-formylbenzenesulfonic acid (CFBSA) (CAS: 80284-63-5; Sodium Salt CAS: 40566-58-3) is a critical intermediate in the synthesis of reactive dyes and pharmaceutical analogs (e.g., suramin derivatives). Its structural integrity is defined by the precise regiochemistry of the sulfonic acid group relative to the chlorine and formyl moieties.
The primary challenge in validating CFBSA is not merely identifying the functional groups, but distinguishing the target 2-chloro-5-formyl isomer from its potential regioisomers (e.g., 5-chloro-2-formyl or 2-chloro-4-formyl) and the starting material, 2-chlorobenzaldehyde .
This guide objectively compares the efficacy of High-Field NMR, FT-IR, and HRMS in confirming this structure. It establishes a multi-modal protocol that prioritizes proton coupling constants (
-values) and NOE (Nuclear Overhauser Effect) experiments over simple chemical shift matching.
The Analytical Challenge: Isomerism & Impurities
The synthesis of CFBSA typically involves the sulfonation of 2-chlorobenzaldehyde.[1] Understanding the reaction mechanism is vital for anticipating impurities.
Target Molecule: 2-Chloro-5-formylbenzenesulfonic acid (Sulfonation occurs para to Cl, meta to CHO).
Figure 1: Reaction pathway showing the origin of the target molecule and critical regioisomers that must be differentiated.
Methodological Comparison: Selecting the Right Tool
While FT-IR and MS provide quick confirmation of functional groups, they fail to definitively resolve the substitution pattern on the benzene ring. High-Field
H NMR is the only standalone technique capable of unambiguous structural confirmation.
Feature
FT-IR
HRMS (ESI-)
ngcontent-ng-c747876706="" _nghost-ng-c4038370108="" class="inline ng-star-inserted">
H NMR (400+ MHz)
H3 & H6: Para coupling (usually negligible/singlet-like).
The "Fingerprint" Decision Tree
The key to confirming the 2-chloro-5-formyl structure over the 2-chloro-4-formyl isomer lies in the splitting pattern of the proton adjacent to the sulfonic acid group.
Figure 2: NMR Decision Tree. The splitting of the H6 proton is the definitive "Go/No-Go" signal for structural release.
Data Table: Expected Chemical Shifts (DMSO-
)
Proton
Position
Multiplicity
Coupling Constant ()
Chemical Shift ( ppm)
Explanation
CHO
Aldehyde
Singlet
-
10.0 - 10.1
Highly deshielded carbonyl proton.
H6
Ar-H
Doublet (d)
Hz
8.2 - 8.3
Most deshielded Ar-H due to ortho- and ortho- influence. Shows only meta-coupling to H4.
H4
Ar-H
Doublet of Doublets (dd)
Hz
7.9 - 8.0
Ortho to H3, Meta to H6.
H3
Ar-H
Doublet (d)
Hz
7.6 - 7.7
Ortho to Cl, shielded relative to H6/H4. Ortho coupled to H4.
Experimental Protocols
Protocol A: High-Resolution
H NMR (Structural Release)
Objective: Confirm regiochemistry and quantify molar purity.
Sample Preparation:
Weigh 10-15 mg of CFBSA (or sodium salt).
Dissolve in 0.6 mL DMSO-
. (Note: can be used for the salt, but DMSO provides sharper aldehyde signals and prevents exchange of acidic protons).
Add 1 drop of TMS (Tetramethylsilane) as internal reference (
ppm).
Acquisition Parameters:
Frequency: 400 MHz or higher.
Pulse Angle:
or .
Relaxation Delay (
): seconds (Critical for accurate integration of the aldehyde proton).
Scans: 16-64.
Processing:
Phase and baseline correction.
Integrate the Aldehyde peak (set to 1.00 H).
Verify aromatic region integrates to 3.00 H total.
Protocol B: FT-IR (Rapid ID)
Objective: Confirm functional groups during goods-in receipt.
Method: ATR (Attenuated Total Reflectance) - Diamond Crystal.
Scan Range: 4000 – 600
.
Key Diagnostic Bands:
: Strong stretch (Aldehyde).
: Strong asymmetric stretch (Sulfonate).
: Symmetric stretch.
: C-Cl stretch (often obscured, but look for characteristic fingerprint patterns).
Protocol C: LC-MS (Impurity Profiling)
Objective: Detect unreacted starting material and disulfonated byproducts.
A: Water + 0.1% Formic Acid (or Ammonium Acetate for pH control).
B: Acetonitrile.
Gradient: 5% B to 95% B over 15 minutes.
Detection: ESI (Negative Mode).
Target Mass (
): 219.9 (for Free Acid MW 220.6).
Chlorine Pattern: Look for the characteristic 3:1 intensity ratio for
219.9 : 221.9 ().
References
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 3016197, 2-Chloro-5-formylbenzenesulfonic acid. Retrieved from [Link]
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. Spectrometric Identification of Organic Compounds. (Standard text for NMR coupling constants and splitting patterns).
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Characterization of "2-Chloro-5-formylbenzenesulphonic acid" reaction products by NMR and Mass Spec
Role: Senior Application Scientist
Format: Publish Comparison Guide
Executive Summary
2-Chloro-5-formylbenzenesulfonic acid (CFBSA) is a critical trifunctional scaffold in medicinal chemistry, widely utilized in the synthesis of suramin analogues, reactive dyes, and protein cross-linkers.[1][2] Its utility stems from its three distinct reactive sites: a solubilizing sulfonic acid group, an electrophilic formyl group (aldehyde), and a nucleophilically displaceable chlorine atom.
This guide provides a technical framework for distinguishing CFBSA reaction products—specifically focusing on Schiff base formation versus Nucleophilic Aromatic Substitution (SNAr) —using NMR and Mass Spectrometry. Unlike standard protocols, this guide emphasizes the "Chlorine Signature" as a diagnostic tool for scaffold integrity.
Chemical Context & Reactivity Profile
To accurately characterize the products, one must understand the competitive reactivity inherent to the CFBSA scaffold.
Site A (Formyl Group): The primary target for condensation with amines to form imines (Schiff bases) or reductive amination.
Site B (Chlorine): Activated by the ortho-sulfonic acid and para-formyl groups, this position is susceptible to SNAr displacement by strong nucleophiles, a common side reaction.
Site C (Sulfonic Acid): Provides water solubility and directs ionization in Mass Spectrometry (Negative Mode).
The Analytical Challenge: Distinguishing between the desired N-alkylation (at the aldehyde) and the undesired S- or N-arylation (displacing the chlorine).
Comparative Characterization Strategy
A. Nuclear Magnetic Resonance (NMR) Spectroscopy
The proton NMR spectrum provides the most immediate confirmation of functional group transformation. The aldehyde proton is the "lighthouse" signal—its disappearance or shift is the primary reaction monitor.
Solvent Selection:
DMSO-d6: Preferred for the free acid and organic derivatives.
D2O: Required for the sodium salt forms. Note: In D2O, the aldehyde proton may exchange or hydrate (gem-diol formation), potentially diminishing the signal intensity.
Table 1: Comparative 1H NMR Chemical Shifts (DMSO-d6)
Moiety
Starting Material (CFBSA)
Product A: Schiff Base (Imine)
Product B: Carboxylic Acid (Oxidation Impurity)
Product C: SNAr Derivative (Cl Displaced)
-CHO (Aldehyde)
10.1 – 10.4 ppm (s)
Disappears
Disappears
9.8 – 10.0 ppm (s) (Shifted)
-CH=N- (Imine)
Absent
8.4 – 8.8 ppm (s)
Absent
Absent
-COOH
Absent
Absent
12.0 – 13.0 ppm (br s)
Absent
Ar-H (Ortho to Cl)
~7.9 ppm (d)
~8.0 ppm (d)
~7.9 ppm
Upfield Shift (~7.0-7.5 ppm)
Expert Insight: The aromatic proton ortho to the chlorine (C3-H) is your secondary check. If the Chlorine is displaced by an amine (SNAr), the shielding effect of the new amino group will cause this doublet to shift significantly upfield (shielded), unlike the minor shift observed in Schiff base formation.
B. Mass Spectrometry (MS)
Mass Spectrometry is superior for confirming the preservation of the halogenated scaffold.
Ionization Mode:Negative ESI (ESI-) is mandatory. The sulfonic acid group (
) deprotonates easily to , providing intense signals even at low concentrations.
The "Chlorine Ruler" (Isotope Pattern):
Chlorine exists as
(75.8%) and (24.2%). Any ion containing the CFBSA scaffold must exhibit a mass spectral peak pair separated by 2 Da with an intensity ratio of approximately 3:1 .
Preserved Cl: 3:1 ratio at
and .
Displaced Cl: Loss of the
isotope peak (or change to Br/organic pattern).
Table 2: MS Fragmentation & Diagnostic Ions
Feature
Starting Material (CFBSA)
Schiff Base Product
SNAr Side Product
Primary Ion (ESI-)
219
(219 + Amine - 18)
(219 - 36 + Nucleophile)
Isotope Pattern
Distinct 3:1 (M : M+2)
Distinct 3:1 (M : M+2)
No 3:1 Pattern (unless nucleophile has Cl)
Fragmentation ()
Loss of (-64 Da)Loss of CO (-28 Da)
Loss of Cleavage of Imine bond
Loss of
Experimental Protocol: Synthesis & Monitoring
Scenario: Condensation of CFBSA with an aromatic amine (e.g., Aniline) to form a Schiff Base.
Step 1: Reaction Setup
Dissolve 1.0 eq of CFBSA (Sodium salt) in Methanol/Water (4:1).
Add 1.1 eq of Aniline.
Critical: Maintain pH 4–5 using Acetate buffer. Why? Acid catalysis activates the carbonyl, but too low pH protonates the amine nucleophile, killing the reaction.
Stir at room temperature for 4 hours.
Step 2: In-Process Control (IPC)
TLC: Not recommended due to streaking of sulfonic acids.
LC-MS: Inject aliquot. Monitor for disappearance of
219 (SM) and appearance of Product Mass ( 294 for Aniline adduct).
Check: Verify the 3:1 isotope ratio on the product peak. If the ratio is absent, you have likely displaced the chlorine (Side Reaction).
Step 3: Work-up
Concentrate under reduced pressure.
Precipitate by adding cold Isopropanol (the sulfonate product is usually insoluble in IPA).
Filter and wash with diethyl ether to remove unreacted aniline.
Visualization of Reaction Pathways
The following diagram illustrates the competing pathways and the decision logic for characterization.
Figure 1: Reaction pathways for 2-Chloro-5-formylbenzenesulfonic acid, highlighting the analytical checkpoints for distinguishing the target Schiff base from SNAr side products.
References
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 3016197, 2-Chloro-5-formylbenzenesulfonic acid. PubChem.[3] [Link]
L. De Luca, et al. (2008). Microwave-Assisted Synthesis of Sulfonamides from Sulfonic Acids.[4] Journal of Organic Chemistry. [Link]
Wiedemar, N., et al. (2020). Suramin: A Re-Emerging Drug Candidate for Treating Viral and Parasitic Infections. Frontiers in Pharmacology. [Link]
Silverstein, R. M., et al. (2014). Spectrometric Identification of Organic Compounds. 8th Edition.[5] Wiley. (Standard reference for Chlorine Isotope Patterns). [Link]
A Senior Application Scientist's Guide to Isomeric Purity Analysis of 2-Chloro-5-formylbenzenesulfonic Acid
In the landscape of pharmaceutical intermediates and fine chemical synthesis, the isomeric purity of a compound is not merely a quality metric; it is a critical determinant of reaction efficiency, final product safety, a...
Author: BenchChem Technical Support Team. Date: February 2026
In the landscape of pharmaceutical intermediates and fine chemical synthesis, the isomeric purity of a compound is not merely a quality metric; it is a critical determinant of reaction efficiency, final product safety, and regulatory compliance. 2-Chloro-5-formylbenzenesulfonic acid is a key building block whose utility is directly linked to its structural integrity. This guide provides an in-depth comparison of analytical methodologies for the robust assessment of its isomeric purity, grounded in field-proven insights and experimental data.
The Synthetic Origin of Isomeric Impurities
Understanding the potential impurities begins with the synthesis of 2-Chloro-5-formylbenzenesulfonic acid. The most common route is the sulfonation of 2-chlorobenzaldehyde using a strong sulfonating agent like fuming sulfuric acid (oleum).[1] The directing effects of the chloro- (ortho-, para-directing) and formyl- (meta-directing) groups on the aromatic ring create a complex reaction environment where, despite the intended regioselectivity, the formation of isomeric byproducts is highly probable.
The primary isomers and process-related impurities that can arise during the synthesis include:
Isomeric Products: Sulfonation at different positions on the benzene ring can lead to isomers such as 3-chloro-2-formylbenzenesulfonic acid or 5-chloro-4-formylbenzenesulfonic acid.[1]
Unreacted Starting Material: Incomplete sulfonation can leave residual 2-chlorobenzaldehyde.[1]
Oxidation Product: The aldehyde group is susceptible to oxidation, forming 2-chloro-5-carboxybenzenesulfonic acid.[1]
Disulfonic Acids: Under harsh reaction conditions, a second sulfonation may occur.[1]
A summary of these potential impurities is presented in Table 1.
Table 1: Potential Impurities in the Synthesis of 2-Chloro-5-formylbenzenesulfonic Acid
The imperative for drug development professionals and researchers is clear: a reliable analytical method is essential to resolve and quantify these structurally similar compounds. This guide will compare three powerful techniques: High-Performance Liquid Chromatography (HPLC), Capillary Electrophoresis (CE), and Nuclear Magnetic Resonance (NMR) Spectroscopy.
Comparative Analysis of Analytical Techniques
High-Performance Liquid Chromatography (HPLC): The Workhorse for Routine Analysis
HPLC is the cornerstone of quality control in the pharmaceutical industry due to its robustness, reproducibility, and quantitative power. For polar, acidic analytes like benzenesulfonic acids, careful method development is key to achieving optimal separation.
Causality Behind Experimental Choices:
Traditional reversed-phase C18 columns often provide poor retention and peak shape for highly hydrophilic compounds like sulfonic acids.[2][3] This is due to insufficient interaction with the nonpolar stationary phase. To overcome this, two primary strategies are employed:
Ion-Pairing Chromatography: Introducing an ion-pairing reagent (e.g., trifluoroacetic acid - TFA) to the mobile phase can improve retention and peak shape.[3] However, TFA is not mass spectrometry (MS) friendly and can be difficult to remove from the column.[3]
Modern Polar-Modified Columns & MS-Compatible Buffers: The preferred modern approach utilizes columns with polar modifications (e.g., Polar C18) or mixed-mode columns that incorporate both reversed-phase and ion-exchange mechanisms.[2][3] Coupling these with MS-compatible mobile phase additives like formic acid or ammonium formate provides excellent peak shape and allows for seamless integration with mass spectrometry for peak identification.[3]
dot
Caption: Schematic of a basic Capillary Electrophoresis system.
Self-Validating Experimental Protocol: Capillary Zone Electrophoresis (CZE)
Instrumentation:
A commercial CE system with a UV-Vis detector.
[4]
Capillary:
Bare fused-silica capillary, 50 µm internal diameter, ~60 cm total length.
[5]
Background Electrolyte (BGE):
20 mM sodium phosphate buffer, pH 7.0. A neutral pH provides good EOF and ensures the sulfonic acids are fully ionized.
Sample Injection:
Hydrodynamic injection (e.g., 50 mbar for 5 seconds). This method introduces a precise volume of sample.
Separation Conditions:
Voltage: 25 kV (normal polarity, anode at the inlet).
Temperature: 25 °C.
Detection:
Direct UV detection at 214 nm.
Sample Preparation:
Dissolve the sample in deionized water to a concentration of 0.1-0.5 mg/mL.
NMR Spectroscopy: The Definitive Structural Arbiter
While chromatographic techniques separate compounds, NMR spectroscopy provides unambiguous structural elucidation, making it the ultimate tool for identifying and confirming the structure of unknown impurities.
[6][7]
Causality Behind Experimental Choices:
For aromatic isomers, the substitution pattern creates a unique electronic environment for each proton. This results in distinct chemical shifts and coupling constants (J-couplings) in the ¹H NMR spectrum. [6]For 2-Chloro-5-formylbenzenesulfonic acid, we expect three distinct aromatic proton signals. An isomeric impurity will exhibit a different pattern of signals and couplings. Two-dimensional (2D) NMR experiments like COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are used to definitively assign each proton and carbon, confirming the connectivity of the entire molecule.
[8][9]
dot
Caption: Logical workflow for isomer identification using NMR.
Dissolve ~10-20 mg of the sample in a suitable deuterated solvent, such as Deuterium Oxide (D₂O) or DMSO-d₆. D₂O is often preferred for sulfonic acids due to their high solubility in water.
Experiments to Perform:
¹H NMR: Acquire a standard 1D proton spectrum. This provides the initial overview of the aromatic proton signals and their multiplicities.
¹³C NMR: Provides the number of unique carbon environments.
2D COSY: Identifies protons that are spin-coupled (typically adjacent to each other).
2D HSQC: Correlates each proton signal to its directly attached carbon atom.
2D HMBC: Reveals correlations between protons and carbons over two to three bonds, which is crucial for piecing together the molecular skeleton and confirming the substitution pattern.
Data Presentation: Predicted ¹H NMR Aromatic Patterns
Isomer
Predicted Aromatic Proton Pattern (Splitting)
2-Chloro-5-formylbenzenesulfonic acid
Three signals: a doublet (d), a doublet of doublets (dd), and another doublet (d).
3-Chloro-2-formylbenzenesulfonic acid
Three signals, likely a triplet (t) and two doublets (d).
5-Chloro-4-formylbenzenesulfonic acid
Two signals: two doublets (d).
Head-to-Head Performance Comparison
Table 2: Comparison of Analytical Techniques for Isomeric Purity
Parameter
HPLC
Capillary Electrophoresis (CE)
NMR Spectroscopy
Primary Principle
Differential partitioning between mobile and stationary phases.
Differential migration of ions in an electric field. [4]
For the comprehensive isomeric purity analysis of 2-Chloro-5-formylbenzenesulfonic acid, a multi-faceted approach is recommended:
For Routine Quality Control: A validated UPLC-UV/MS method is the optimal choice. It provides the necessary resolution, sensitivity, and quantitative accuracy for batch release and stability testing. The MS detector adds a layer of confidence in peak identification.
* For Challenging Separations: If the primary HPLC method fails to resolve a critical isomeric pair, Capillary Electrophoresis (CZE) should be employed as an orthogonal technique. Its fundamentally different separation mechanism and high efficiency can often resolve what chromatography cannot.
[4][10]* For Definitive Identification: For the initial characterization of a new synthesis route or the structural elucidation of an unknown impurity peak observed in chromatography, NMR Spectroscopy is indispensable. The suite of 1D and 2D experiments provides irrefutable proof of the molecular structure.
[9]
By strategically deploying these techniques, researchers and drug development professionals can ensure the isomeric purity of 2-Chloro-5-formylbenzenesulfonic acid, safeguarding the quality and integrity of their downstream processes and final products.
References
Benchchem. Synthesis of 5-chloro-2-formylbenzenesulfonic acid - Technical Support Center.
Waters Corporation. Analysis of Benzenesulfonic Acid and P-Toluenesufonic Acid Esters in Genotox Monitoring using UPLC/UV-MS.
HELIX Chromatography. HPLC Methods for analysis of Benzenesulfonic acid.
SIELC Technologies. Separation of Benzenesulfonic acid, 4-decyl- on Newcrom R1 HPLC column.
Phenomenex. A Fast and Reliable Analytical Method for the Retention and Identification of Common Alkyl Sulfonic Acids.
Google Patents. EP0038999B1 - Process for preparing 2-chloro-5-formyl benzene sulphonic acid.
Thermo Fisher Scientific. Determination of Benzenesulfonic Acid Counterion in Amlodipine Besylate by Ion Chromatography.
Wikipedia. Capillary electrophoresis.
IntechOpen. Application of Capillary Electrophoresis for Determination of Inorganic Analytes in Waters.
Soliman, L. CAPILLARY ELECTROPHORESIS–MASS SPECTROMETRY SEPARATION OF ISOMERIC BIOLOGICAL COMPOUNDS.
Google Patents. EP0038999B2 - Process for preparing 2-chloro-5-formyl benzene sulphonic acid.
PubChem. 2-Chloro-5-formylbenzenesulphonic acid.
Synthesis of sulfonyl chloride substrate precursors.
Kwan, E. E., & Huang, S. G. (2008). Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists. European Journal of Organic Chemistry, 2008(10), 1771-1786.
British Columbia/Yukon Open Authoring Platform. Capillary Electrophoresis-based Separations.
Journal of Chemical and Pharmaceutical Sciences. 1HNMR spectrometry in structural elucidation of organic compounds.
MDPI. Separation Abilities of Capillary Electrophoresis Coupled with Ion Mobility Mass Spectrometry for the Discrete Detection of Sequence Isomeric Peptides.
ResearchGate. (PDF) Identification and structure elucidation by NMR spectroscopy.
ETH Zurich. Structure Elucidation by NMR – NMR Service.
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 2-Chloro-5-formylbenzenesulphonic Acid
This guide provides essential, immediate safety and logistical information for the handling of 2-Chloro-5-formylbenzenesulphonic acid. As researchers, scientists, and drug development professionals, our primary responsib...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides essential, immediate safety and logistical information for the handling of 2-Chloro-5-formylbenzenesulphonic acid. As researchers, scientists, and drug development professionals, our primary responsibility is to ensure a safe laboratory environment. This document moves beyond a simple checklist, offering a procedural, step-by-step framework grounded in the chemical nature of the compound to ensure your safety.
Immediate Hazard Assessment: Understanding the Molecule
2-Chloro-5-formylbenzenesulphonic acid (C₇H₅ClO₄S) is a multifunctional aromatic compound.[1] A robust safety plan begins with understanding the hazards posed by its constituent chemical groups:
Benzenesulphonic Acid: The sulfonic acid group makes the compound highly acidic and corrosive. Contact can cause severe skin burns and serious eye damage.[2][3][4][5] Inhalation of dusts or mists may lead to respiratory irritation.[3][6][7]
Chlorinated Aromatic Ring: The presence of a chlorine atom on the benzene ring introduces toxicity risks. Chlorinated aromatic compounds necessitate stringent handling protocols due to their potential for environmental persistence and toxicity.[8] Skin contact should be avoided.[9]
Aldehyde Group (Formyl): The formyl group can act as an irritant and a potential sensitizer.
Based on this structure, we must assume 2-Chloro-5-formylbenzenesulphonic acid is corrosive, a severe skin and eye irritant, harmful if inhaled or swallowed, and potentially toxic with prolonged exposure .[2][4][7] All handling procedures must reflect this high-hazard profile.
Core Directive: Personal Protective Equipment (PPE)
The use of appropriate PPE is mandatory and serves as the last line of defense against exposure.[8][10] All operations involving this compound must be conducted within a certified chemical fume hood.[7][8]
Eye and Face Protection
Given the corrosive nature of sulfonic acids, robust eye and face protection is non-negotiable.
Minimum Requirement: Chemical splash goggles that provide a complete seal around the eyes are required for all activities.[6][8]
Elevated Risk Operations: When handling larger quantities, preparing solutions, or in any situation with an increased risk of splashes, a full-face shield must be worn in addition to chemical splash goggles.[6][11][12]
Hand Protection
Solvents and corrosive materials can cause chemical burns, dermatitis, and systemic toxicity through skin absorption.[13]
Glove Selection: Chemically resistant gloves are mandatory.[8] Due to the compound's aromatic and acidic nature, gloves made of butyl rubber or laminate films are recommended.[8] Always consult the glove manufacturer’s chemical resistance guide for specific breakthrough times.
Double Gloving: For procedures involving significant contact risk, double-gloving provides an additional layer of protection.
Inspection and Replacement: Before each use, gloves must be inspected for any signs of degradation, punctures, or tears. Contaminated gloves must be removed immediately using the proper technique and disposed of as hazardous waste.[14]
Skin and Body Protection
Protecting the skin from accidental contact is crucial.
Laboratory Coat: A flame-resistant lab coat, fully buttoned, is the minimum requirement.[8]
Chemical-Resistant Apron/Suit: For tasks involving larger quantities or a high risk of splashing, a chemical-resistant apron or coveralls should be worn over the lab coat.[6][11]
Footwear: Fully enclosed shoes are required at all times in the laboratory. Chemical-resistant shoe covers should be used if there is a risk of spills.[6]
Respiratory Protection
The primary method for controlling inhalation hazards is to handle the material within a chemical fume hood.[7][8]
Standard Operations: Work conducted in a properly functioning chemical fume hood should not require respiratory protection.
Emergency Situations: In the event of a large spill or fume hood failure, a full-facepiece respirator with an appropriate cartridge for organic vapors and acid gases should be used by trained emergency response personnel.[15] A self-contained breathing apparatus (SCBA) may be necessary for significant releases.[2]
PPE Selection and Operational Plan
This table summarizes the required PPE for various laboratory operations involving 2-Chloro-5-formylbenzenesulphonic acid.
Task
Eye/Face Protection
Hand Protection
Body Protection
Respiratory Protection
Weighing Solid Compound
Chemical Splash Goggles
Single Pair (Butyl/Laminate)
Lab Coat (Buttoned)
Work in Chemical Fume Hood
Preparing Solutions
Goggles & Face Shield
Double Pair (Butyl/Laminate)
Lab Coat & Chemical Apron
Work in Chemical Fume Hood
Transferring Solutions
Goggles & Face Shield
Double Pair (Butyl/Laminate)
Lab Coat & Chemical Apron
Work in Chemical Fume Hood
Small Spill Cleanup (<100mL)
Goggles & Face Shield
Double Pair (Butyl/Laminate)
Lab Coat & Chemical Apron
Work in Chemical Fume Hood
Large Spill / Emergency
Full-Face Respirator
Heavy-Duty Chemical Gloves
Full Chemical-Resistant Suit
Full-Face Respirator / SCBA
Procedural Guidance: Donning and Doffing PPE
The order of donning and doffing PPE is critical to prevent cross-contamination.
Donning (Putting On) PPE Protocol
Hand Hygiene: Wash hands thoroughly.
Body Protection: Don lab coat and chemical apron, if required.
Respiratory Protection: If required for emergency use, perform a seal check on the respirator.
Eye and Face Protection: Put on chemical splash goggles, followed by a face shield if necessary.
Hand Protection: Don the inner pair of gloves, followed by the outer pair, ensuring the cuffs of the outer gloves go over the sleeves of the lab coat.
Doffing (Taking Off) PPE Protocol
This process is designed to contain contaminants.
Outer Gloves: Remove the outer, most contaminated pair of gloves. Peel one glove off by grasping the cuff and pulling it inside out. With the clean hand, slide fingers under the cuff of the remaining glove and peel it off, also inside out.
Body Protection: Unbutton the lab coat and remove it, folding the contaminated exterior inward. Remove the chemical apron.
Hand Hygiene: Wash hands thoroughly.
Eye and Face Protection: Remove the face shield, followed by the goggles, handling them by the straps.
Respiratory Protection: If used, remove the respirator.
Inner Gloves: Remove the final pair of gloves.
Final Hand Hygiene: Wash hands thoroughly with soap and water.
Caption: Immediate First Aid for Exposure.
Spill Cleanup Protocol
Evacuate all non-essential personnel from the area.
Wearing the appropriate PPE (See Table 1, Emergency), contain the spill using an inert absorbent material like sand or vermiculite. [2]Do not use combustible materials.
Carefully collect the absorbed material into a sealed, labeled hazardous waste container.
[8]4. Decontaminate the spill area with an appropriate solvent, followed by soap and water.
[8]
Disposal Plan
All materials contaminated with 2-Chloro-5-formylbenzenesulphonic acid, including used PPE, absorbent materials, and empty containers, must be treated as hazardous waste. [8]Place all contaminated items in a designated, sealed, and properly labeled hazardous waste container for disposal in accordance with institutional, local, and federal regulations.
[2][8]
References
An In-depth Technical Guide to the Safety and Handling of Chlorinated Arom
Common Name: ALKANE SULFONIC ACID HAZARD SUMMARY. NJ.gov.
Strategies for the Safe Handling of Sulfonic Acid.
Safety Data Sheet: Sulfonic acids, petroleum, sodium salts. Chemos GmbH&Co.KG.